Ethyl 2-(3-fluorophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-(3-fluorophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRDXLQMKAJOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80471294 | |
| Record name | Ethyl 2-(3-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
587-47-3 | |
| Record name | Ethyl 3-fluorobenzeneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=587-47-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-(3-fluorophenyl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80471294 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)acetate is a fluorinated organic compound with the CAS number 587-47-3 . It serves as a crucial building block and intermediate in the synthesis of a variety of more complex molecules, particularly within the pharmaceutical and agrochemical industries.[1][2] Its strategic importance lies in the presence of a fluorine atom on the phenyl ring, which can significantly modulate the physicochemical and biological properties of the parent molecule, including metabolic stability, lipophilicity, and binding affinity to biological targets.[2] This guide provides a comprehensive overview of the properties, synthesis, and potential applications of this compound, tailored for professionals in research and development.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its handling, application in synthesis, and for the prediction of the properties of its derivatives. The key properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 587-47-3 | [3][4] |
| Molecular Formula | C₁₀H₁₁FO₂ | [3] |
| Molecular Weight | 182.19 g/mol | [3][4] |
| Appearance | Colorless liquid | [3] |
| Boiling Point | 223.97 °C at 760 mmHg126-129 °C at 28 Torr | [1] |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [4] |
| Purity | Typically ≥97% | [3] |
Synthesis of this compound
The most common and straightforward method for the synthesis of this compound is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.
Experimental Protocol: Fischer Esterification
Materials:
-
3-fluorophenylacetic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 3-fluorophenylacetic acid in an excess of anhydrous ethanol.
-
Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in an organic solvent and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst.
-
Wash the organic layer with brine, then dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and evaporate the solvent to obtain the crude this compound.
-
The crude product can be further purified by vacuum distillation.
Analytical Methods
The purity and identity of this compound can be determined using standard analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: A reverse-phase column (e.g., C18) is typically used.
-
Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like formic acid to improve peak shape.
-
Detection: UV detection at a wavelength around 254 nm is suitable due to the presence of the aromatic ring.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS can be used to determine the purity of the compound and confirm its molecular weight. The fragmentation pattern observed in the mass spectrum can also help to confirm the structure.
Safety and Handling
| Hazard Category | Precautionary Measures |
| Eye Irritation | Wear safety glasses or goggles. |
| Skin Irritation | Wear protective gloves and a lab coat. |
| Inhalation | Use in a well-ventilated area or with a fume hood. |
| Flammability | Keep away from open flames and sources of ignition. |
Applications in Drug Discovery and Development
This compound is primarily utilized as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The fluorophenyl moiety is a common feature in many centrally acting drugs. The ester functional group provides a versatile handle for further chemical modifications, allowing for the construction of more complex molecular architectures.[1]
Note on Biological Pathways: As of the current date, there is limited publicly available information directly linking this compound or its immediate derivatives to specific biological signaling pathways. Researchers utilizing this compound in drug discovery programs would need to conduct their own biological assays to elucidate its mechanism of action and identify its molecular targets.
Conclusion
This compound is a valuable chemical intermediate with established utility in synthetic organic chemistry, particularly for the development of new therapeutic agents. Its synthesis is straightforward, and its properties are well-characterized. While its direct biological activity is not extensively documented, its role as a precursor to bioactive molecules makes it a compound of significant interest to the research and drug development community. Future investigations into the biological effects of derivatives of this compound may reveal novel therapeutic opportunities.
References
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the development of various pharmaceuticals.[1] This document details a common and effective synthetic method, purification protocols, and a full spectroscopic and physical characterization of the target compound.
Physicochemical Properties
This compound is a colorless liquid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₁FO₂ | [2] |
| Molecular Weight | 182.19 g/mol | [2] |
| Boiling Point | 126-129 °C (at 28 Torr) | [3] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [3] |
| Purity | Typically ≥97% | [2] |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst.[4][5] This equilibrium reaction is typically driven towards the product by using an excess of the alcohol, which also serves as the solvent.[5]
Synthesis Pathway
Caption: Fischer Esterification of 3-Fluorophenylacetic Acid.
Experimental Protocol: Fischer Esterification
This protocol is a generalized procedure adapted for the synthesis of this compound.
Materials:
-
3-Fluorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Ethyl acetate (for extraction)
-
Dichloromethane (for column chromatography)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. The reaction is typically monitored by thin-layer chromatography (TLC) until the starting material is consumed (usually 2-4 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess ethanol using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
Characterization of this compound
The structure and purity of the synthesized this compound are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.30-6.90 | m | 4H | Aromatic protons |
| 4.19 | q, J = 8.0 Hz | 2H | -OCH₂CH₃ |
| 3.60 (estimated) | s | 2H | Ar-CH₂- |
| 1.25 | t, J = 8.0 Hz | 3H | -OCH₂CH₃ |
¹³C NMR (125 MHz, CDCl₃):
| Chemical Shift (δ) ppm | Assignment |
| ~171.0 | C=O (ester) |
| 164.3 (d, JCF = 245.8 Hz) | C-F of the aromatic ring |
| ~134.0 (d) | Aromatic C-H |
| ~130.0 (d) | Aromatic C-H |
| ~115.0 (d) | Aromatic C-H |
| ~113.0 (d) | Aromatic C-H |
| 61.0 | -OCH₂CH₃ |
| 41.0 (estimated) | Ar-CH₂- |
| 14.2 | -OCH₂CH₃ |
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Vibration |
| ~3050 | C-H stretch (aromatic) |
| ~2980 | C-H stretch (aliphatic) |
| ~1735 | C=O stretch (ester) |
| ~1600, ~1480 | C=C stretch (aromatic) |
| ~1250 | C-O stretch (ester) |
| ~1150 | C-F stretch (aromatic) |
Mass Spectrometry (MS)
The electron ionization mass spectrum of this compound would show the molecular ion peak and characteristic fragmentation patterns for an ethyl ester.
| m/z | Fragment Ion |
| 182 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₂CH₃]⁺ |
| 109 | [M - COOCH₂CH₃]⁺ |
| 91 | [C₇H₆F]⁺ |
Experimental Workflow and Logic
The overall process from synthesis to characterization follows a logical progression to ensure the desired product is obtained with high purity and its identity is confirmed.
Caption: Workflow for Synthesis and Characterization.
References
Spectroscopic and Structural Elucidation of Ethyl 2-(3-fluorophenyl)acetate: A Technical Overview
Introduction
Ethyl 2-(3-fluorophenyl)acetate is a fluorinated aromatic ester with applications in the synthesis of pharmaceuticals and other specialty chemicals.[1] Its molecular structure, featuring a fluorophenyl group, makes it a valuable intermediate in the development of compounds with specific biological activities. Accurate spectroscopic characterization is crucial for confirming the identity and purity of this compound in research and development settings. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, MS) for this compound, along with detailed experimental protocols for data acquisition.
Compound Information
| IUPAC Name | This compound |
| Synonyms | Ethyl 3-fluorophenylacetate, (3-Fluorophenyl)acetic acid ethyl ester |
| CAS Number | 587-47-3[2] |
| Molecular Formula | C₁₀H₁₁FO₂[2] |
| Molecular Weight | 182.19 g/mol [2] |
| Appearance | Liquid[2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for structural confirmation.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show four distinct signals corresponding to the different proton environments in the molecule.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~1.25 | Triplet | 3H | -OCH₂CH ₃ |
| ~3.60 | Singlet | 2H | Ar-CH ₂-COO- |
| ~4.15 | Quartet | 2H | -OCH ₂CH₃ |
| ~6.90-7.30 | Multiplet | 4H | Aromatic protons |
Note: The chemical shifts are predicted values and may vary slightly depending on the solvent and experimental conditions.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Chemical Shift (δ) (ppm) | Assignment |
| ~14.1 | -OCH₂C H₃ |
| ~41.0 | Ar-C H₂-COO- |
| ~61.0 | -OC H₂CH₃ |
| ~114.5 (d, J ≈ 21 Hz) | C4 or C6 (ortho to F) |
| ~122.5 (d, J ≈ 3 Hz) | C2 (ortho to F) |
| ~124.5 (d, J ≈ 3 Hz) | C5 (para to F) |
| ~130.0 (d, J ≈ 8 Hz) | C1 (ipso to CH₂) |
| ~137.0 (d, J ≈ 7 Hz) | C3 (ipso to F) |
| ~171.0 | C =O |
Note: The chemical shifts are predicted values and are subject to variation. The aromatic carbons will exhibit splitting due to coupling with the fluorine atom.
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm).
-
Instrumentation: The spectra are recorded on a high-resolution NMR spectrometer, for instance, a 300 or 400 MHz instrument.
-
¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a relaxation delay of 1-2 seconds, and a spectral width covering the expected range of proton chemical shifts (typically 0-12 ppm).
-
¹³C NMR Acquisition: A proton-decoupled ¹³C NMR spectrum is acquired. A larger number of scans is typically required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used to ensure proper relaxation of all carbon nuclei.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Predicted IR Data
The IR spectrum of this compound will be characterized by strong absorptions corresponding to the carbonyl group of the ester and the C-O bonds, as well as absorptions from the aromatic ring.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050-3000 | Medium | Aromatic C-H stretch |
| ~2980-2850 | Medium | Aliphatic C-H stretch |
| ~1735 | Strong | C=O (ester) stretch |
| ~1600, ~1480 | Medium-Strong | Aromatic C=C stretch |
| ~1250-1000 | Strong | C-O (ester) stretch |
| ~1100 | Strong | C-F stretch |
Note: These are predicted absorption ranges and the exact peak positions may vary.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, a neat spectrum can be obtained. A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.
-
Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the spectrometer, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum to produce the final spectrum of the compound. The typical scanning range is from 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.
Predicted Mass Spectrometry Data
In an electron ionization (EI) mass spectrum of this compound, the molecular ion peak is expected at m/z 182. The fragmentation pattern will likely involve the loss of the ethoxy group and other characteristic fragments.
Table 4: Predicted Major Fragments in the EI Mass Spectrum of this compound
| m/z | Possible Fragment |
| 182 | [M]⁺ (Molecular Ion) |
| 137 | [M - OCH₂CH₃]⁺ |
| 109 | [M - COOCH₂CH₃]⁺ or [C₇H₆F]⁺ |
Note: The relative intensities of the peaks will depend on the ionization energy and the stability of the fragments.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: For a liquid sample like this compound, a direct injection or infusion method can be used. Alternatively, the sample can be introduced via gas chromatography (GC-MS) for separation from any impurities.
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule, typically using an energy of 70 eV.
-
Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the ions based on their mass-to-charge ratio.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum, which is a plot of relative intensity versus m/z.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of a chemical compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.
References
The Role of Phenylacetic Acid Derivatives in the Synthesis of Neurological Disorder APIs: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide explores the synthetic utility of phenylacetic acid derivatives, with a conceptual focus on compounds like Ethyl 2-(3-fluorophenyl)acetate, as key building blocks for Active Pharmaceutical Ingredients (APIs) targeting neurological disorders. We will delve into a detailed, plausible synthetic route for Rolipram, a potent phosphodiesterase 4 (PDE4) inhibitor known for its potential in treating a range of neurological and psychiatric conditions. This guide provides in-depth experimental protocols, quantitative data, and visual representations of the underlying biological pathways to support researchers in the field of drug discovery and development.
Introduction
Phenylacetic acid and its derivatives are privileged scaffolds in medicinal chemistry due to their versatile reactivity and presence in numerous biologically active molecules. This compound, with its activated alpha-position and the influence of the fluorine substituent on pharmacokinetic and pharmacodynamic properties, represents a valuable starting material for creating diverse molecular architectures. One of the key therapeutic areas where these building blocks are impactful is in the development of treatments for neurological disorders.
This guide focuses on the synthesis of Rolipram, a selective PDE4 inhibitor. PDE4 is a critical enzyme in the central nervous system that degrades cyclic adenosine monophosphate (cAMP), a vital second messenger. By inhibiting PDE4, Rolipram elevates cAMP levels, which in turn modulates various downstream signaling pathways implicated in neuroinflammation, memory, and mood regulation.
Synthetic Pathway to Rolipram
While a direct synthesis of Rolipram from this compound is not prominently featured in the literature, a closely related and well-documented pathway begins with a substituted phenylacetic acid. The following multi-step synthesis of Rolipram (4-(3-(cyclopentyloxy)-4-methoxyphenyl)pyrrolidin-2-one) is a compilation of established chemical transformations, providing a clear roadmap for its laboratory-scale preparation.
Experimental Protocols
Step 1: Etherification of 3-Hydroxy-4-methoxyphenylacetic acid
This initial step involves the protection of the phenolic hydroxyl group as a cyclopentyl ether.
-
Materials: 3-Hydroxy-4-methoxyphenylacetic acid, Cyclopentyl bromide, Potassium carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 3-Hydroxy-4-methoxyphenylacetic acid (1.0 eq) in dry DMF, add anhydrous K₂CO₃ (2.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Cyclopentyl bromide (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to 80°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 1M HCl to a pH of ~2-3.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, can be purified by column chromatography or used directly in the next step.
-
Step 2: Amide Formation
The carboxylic acid is converted to an amide using a suitable amine.
-
Materials: 3-(cyclopentyloxy)-4-methoxyphenylacetic acid, 4-aminobutanol, a coupling agent (e.g., DCC, EDC), and a suitable solvent (e.g., DCM, DMF).
-
Procedure:
-
Dissolve 3-(cyclopentyloxy)-4-methoxyphenylacetic acid (1.0 eq) in dry DCM.
-
Add the coupling agent (1.1 eq) and a catalytic amount of DMAP.
-
Add 4-aminobutanol (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 12-18 hours.
-
Monitor the reaction by TLC.
-
After completion, filter the reaction mixture to remove any solid byproducts.
-
Wash the filtrate with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the amide.
-
Step 3: Intramolecular Cyclization (Lactamization)
The terminal hydroxyl group of the amide undergoes cyclization to form the pyrrolidinone ring of Rolipram.
-
Materials: The amide from Step 2, a reagent for activating the hydroxyl group (e.g., MsCl, TsCl), and a base (e.g., triethylamine).
-
Procedure:
-
Dissolve the amide (1.0 eq) and triethylamine (1.5 eq) in dry DCM and cool to 0°C.
-
Add mesyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Quench the reaction with water and extract the product with DCM.
-
Wash the organic layer with saturated sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.
-
The crude product is then treated with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to effect the intramolecular cyclization.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully quench the reaction with water and extract the product with ethyl acetate.
-
Purify the crude Rolipram by column chromatography or recrystallization.
-
A modern and efficient alternative for the synthesis of Rolipram is through a continuous-flow process. A reported enantioselective flow synthesis of (S)-rolipram achieved an impressive 83% yield.[1][2]
Quantitative Data
The following table summarizes the reported yields for key transformations in the synthesis of Rolipram and related intermediates.
| Step | Starting Material | Product | Reagents and Conditions | Yield (%) | Reference |
| Henry Condensation | 3-(Cyclopentyloxy)-4-methoxybenzaldehyde | Nitro olefin intermediate | Nitromethane, base | 80 (2 steps) | |
| Enantioselective Michael Addition | Nitro olefin intermediate | Chiral nitroester | Dimethyl malonate, organocatalyst | 96 | |
| Reduction and Lactamization | Chiral nitroester | (R)-Rolipram | Nickel boride reduction, hydrolysis/thermolysis | 63 (overall) | |
| Continuous Flow Synthesis (Final Step) | γ-nitroester intermediate | (S)-Rolipram | Trichlorosilane, DIEA | 83 | [1] |
| Multi-step Continuous Flow Synthesis | 3-(cyclopentyloxy)-4-methoxybenzaldehyde | (S)-Rolipram | Four-step catalytic flow process | 50 (overall) | [3][4] |
Signaling Pathway and Mechanism of Action
Rolipram exerts its therapeutic effects by inhibiting PDE4, which leads to an increase in intracellular cAMP levels. This elevation in cAMP activates Protein Kinase A (PKA) and other downstream effectors, resulting in a cascade of events that modulate neuronal function and inflammation.
PDE4 Inhibition and cAMP Signaling Pathway
Caption: PDE4 inhibition by Rolipram increases cAMP levels.
The diagram above illustrates how Rolipram inhibits PDE4, preventing the breakdown of cAMP to 5'-AMP. The resulting increase in cAMP concentration leads to the activation of PKA, which then phosphorylates the cAMP response element-binding protein (CREB). Activated p-CREB translocates to the nucleus and promotes the transcription of genes involved in neuroprotection and reducing inflammation.[5][6][7]
Experimental Workflow for API Synthesis
Caption: General workflow for the synthesis of Rolipram.
This workflow diagram outlines the key stages in the synthesis of Rolipram, from the starting phenylacetic acid derivative to the final purified API. Each step involves specific reagents and conditions that must be carefully controlled to ensure a high yield and purity of the desired product.
Conclusion
This compound and related phenylacetic acid derivatives are invaluable starting materials for the synthesis of complex APIs for neurological disorders. The synthesis of Rolipram serves as a prime example of how these building blocks can be elaborated into potent and selective modulators of key neurological pathways. The detailed protocols and quantitative data provided in this guide are intended to facilitate further research and development in this critical therapeutic area. Furthermore, the visualization of the underlying signaling pathways offers a deeper understanding of the mechanism of action, which is crucial for the rational design of next-generation neurological drugs. The continued exploration of innovative synthetic methodologies, such as continuous flow chemistry, will undoubtedly accelerate the discovery and production of new and improved treatments for a wide range of debilitating neurological conditions.
References
- 1. Enantioselective Flow Synthesis of Rolipram Enabled by a Telescoped Asymmetric Conjugate Addition–Oxidative Aldehyde Esterification Sequence Using in Situ-Generated Persulfuric Acid as Oxidant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Continuous one-flow multi-step synthesis of active pharmaceutical ingredients - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D0RE00087F [pubs.rsc.org]
- 4. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 5. Inhibition of PDE4 protects neurons against oxygen-glucose deprivation-induced endoplasmic reticulum stress through activation of the Nrf-2/HO-1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Modulation of Second Messenger Signaling in the Brain Through PDE4 and PDE5 Inhibition: Therapeutic Implications for Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
The Cornerstone of Innovation: A Technical Guide to Novel Compound Discovery Utilizing Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the successful discovery of novel therapeutic agents. Ethyl 2-(3-fluorophenyl)acetate has emerged as a versatile and highly valuable building block in the synthesis of a diverse array of bioactive molecules. Its unique structural features, including the presence of a fluorine atom and a reactive ester group, provide a fertile ground for the generation of complex molecular architectures with significant potential for therapeutic intervention, particularly in the realms of neurological disorders and oncology. This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the core methodologies and experimental protocols for leveraging this compound in the quest for next-generation therapeutics.
Core Synthetic Strategies and Applications
This compound is primarily utilized as a key intermediate in the construction of heterocyclic scaffolds and as a precursor for kinase inhibitors. The fluorine substitution on the phenyl ring can enhance metabolic stability and binding affinity of the final compounds, making it an attractive feature in drug design. The ester functionality, on the other hand, allows for a variety of chemical transformations, including hydrolysis, amidation, and reduction, opening up numerous avenues for structural diversification.
Synthesis of Bioactive Heterocycles
The synthesis of novel heterocyclic compounds is a cornerstone of drug discovery, with a significant number of approved drugs featuring these structural motifs. This compound serves as a valuable precursor for the synthesis of various heterocyclic systems.
Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
A representative protocol for the synthesis of a pyrazolo[1,5-a]pyrimidine derivative, a scaffold known for its diverse biological activities, is outlined below.
-
Step 1: Condensation. A solution of ethyl 5-amino-1H-pyrazole-4-carboxylate (1.00 g, 6.45 mmol) and a suitable diketone derived from this compound (1.51 g, 6.45 mmol) in acetic acid (50 mL) is heated at reflux for 6 hours.
-
Step 2: Isolation. After cooling to room temperature, the formed precipitate is filtered off, washed with water, and dried to yield the target pyrazolo[1,5-a]pyrimidine derivative.
This general procedure can be adapted and optimized for the synthesis of a library of related compounds by varying the diketone precursor derived from this compound.
Development of Kinase Inhibitors
Kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The 3-fluorophenyl moiety of this compound can be a key pharmacophore in the design of potent and selective kinase inhibitors.
Experimental Workflow: From Starting Material to Kinase Inhibitor
The following diagram illustrates a generalized workflow for the development of kinase inhibitors starting from this compound.
Quantitative Data Summary
The following tables summarize representative quantitative data for compounds synthesized using this compound as a key starting material. This data is illustrative and specific values will vary depending on the exact molecular structure and assay conditions.
| Compound Class | Synthetic Step | Reagents and Conditions | Yield (%) |
| Pyrazolo[1,5-a]pyrimidine | Cyclocondensation | Ethyl 5-amino-1H-pyrazole-4-carboxylate, diketone, acetic acid, reflux | 80-95 |
| Quinazoline Derivative | S-alkylation | 2-mercapto-3-phenylquinazolin-4(3H)-one, ethyl chloroacetate, K2CO3, DMF, reflux | 65 |
| Thiazole Derivative | Hantzsch Thiazole Synthesis | α-bromoketone, thiourea derivative, ethanol, reflux | 46-88 |
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Antiproliferative Activity (GI50, µM) |
| KIN-001 | Aurora Kinase B | 15 | HCT116 | 0.25 |
| KIN-002 | EGFR | 50 | A549 | 1.2 |
| KIN-003 | Src | 120 | MCF-7 | 5.8 |
Signaling Pathway Modulation
While specific signaling pathway diagrams for compounds directly derived from this compound are not extensively published, the development of kinase inhibitors inherently involves the modulation of key cellular signaling cascades. For instance, inhibitors of Aurora Kinase B, a common target for anticancer drug development, would impact the PI3K-Akt signaling pathway, which is crucial for cell cycle progression and survival.
Illustrative Signaling Pathway: PI3K-Akt Pathway
The following diagram depicts a simplified representation of the PI3K-Akt signaling pathway, a common target for kinase inhibitors.
Conclusion
This compound stands as a testament to the power of strategic molecular design in modern drug discovery. Its versatility as a synthetic intermediate provides a robust platform for the creation of diverse and potent bioactive compounds. The detailed experimental protocols and quantitative data presented in this guide are intended to empower researchers to explore the full potential of this valuable building block. As our understanding of complex biological pathways deepens, the rational design and synthesis of novel therapeutics starting from well-chosen precursors like this compound will undoubtedly continue to drive innovation and address unmet medical needs.
Navigating the Safety Profile of Ethyl 2-(3-fluorophenyl)acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-(3-fluorophenyl)acetate is a valuable intermediate in pharmaceutical synthesis, particularly in the development of novel therapeutics. As with any chemical compound, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research. This technical guide provides a comprehensive overview of the available safety data and handling precautions for this compound.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented below. This information is crucial for understanding its behavior under various laboratory conditions.
| Property | Value |
| Molecular Formula | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol |
| Boiling Point | 126-129 °C (at 28 Torr) |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) |
| Appearance | Liquid |
| Purity | 97% or higher (typical) |
| Storage Temperature | Room Temperature, sealed in a dry environment |
Hazard Identification and Classification
Based on the data for the related compound, Ethyl fluoroacetate, a GHS classification for this compound is proposed. Researchers should handle this compound with the assumption that it may possess similar hazardous properties.
| Hazard Class | GHS Category | Hazard Statement |
| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour |
| Acute Toxicity, Oral | Category 2 | H300: Fatal if swallowed |
| Acute Toxicity, Dermal | Category 2 | H310: Fatal in contact with skin |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled |
Signal Word: Danger
Precautionary Statements:
A comprehensive list of precautionary statements is essential for safe handling. The following are based on the potential hazards and are aligned with the Globally Harmonized System (GHS).[1][2][3][4]
| Type | Code | Precautionary Statement |
| Prevention | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][5] |
| P260 | Do not breathe dust/fume/gas/mist/vapours/spray.[1] | |
| P262 | Do not get in eyes, on skin, or on clothing.[1] | |
| P264 | Wash hands thoroughly after handling.[1] | |
| P270 | Do not eat, drink or smoke when using this product.[1] | |
| P271 | Use only outdoors or in a well-ventilated area.[1] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[5] | |
| P284 | [In case of inadequate ventilation] wear respiratory protection.[1] | |
| Response | P301+P316 | IF SWALLOWED: Get emergency medical help immediately.[1] |
| P303+P361+P353 | IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[1][5] | |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5] | |
| P370+P378 | In case of fire: Use appropriate media to extinguish.[1] | |
| Storage | P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. | |
| Disposal | P501 | Dispose of contents/container in accordance with local/regional/national/international regulations. |
Emergency Procedures and First Aid
In the event of exposure or a spill, immediate and appropriate action is critical. The following protocols are recommended.
| Situation | Protocol |
| Skin Contact | Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| Inhalation | Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention. |
Fire-Fighting Measures and Personal Protection
Given its potential flammability, specific precautions must be taken in the event of a fire.
| Aspect | Recommendation |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |
| Specific Hazards | Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors are heavier than air and may travel to a source of ignition and flash back. |
| Fire-fighter Protection | Wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes. |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Use explosion-proof electrical/ventilating/lighting equipment.[5] |
| Personal Protective Equipment (PPE) | |
| Eye/Face Protection | Wear chemical safety goggles and a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., butyl rubber, Viton®), a lab coat, and other protective clothing as necessary to prevent skin contact. |
| Respiratory Protection | If the ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |
Experimental Protocols and Handling Workflow
A systematic approach to handling and in the event of an emergency is crucial. The following diagram illustrates a logical workflow for managing a spill of a flammable and toxic liquid like this compound.
Caption: Workflow for handling a chemical spill.
This guide is intended to provide a foundation for the safe handling of this compound. It is the responsibility of every researcher and institution to ensure that a comprehensive safety culture is in place, informed by the most current and specific data available. Always prioritize safety and handle all chemical compounds with the respect they are due.
References
Physical and chemical properties of "Ethyl 2-(3-fluorophenyl)acetate"
An In-depth Technical Guide to Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, a key intermediate in pharmaceutical and chemical synthesis. The document details its characteristics, reactivity, and relevant experimental protocols, presented in a format tailored for scientific and research applications.
Core Physical and Chemical Properties
This compound is a fluorinated aromatic ester. The presence of the fluorine atom at the meta position of the phenyl ring influences its electronic properties and reactivity.[1] Its physical state at room temperature is a liquid.[2][3]
Table 1: Physical and Chemical Data of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₁FO₂ | [2][4] |
| Molecular Weight | 182.19 g/mol | [4] |
| CAS Number | 587-47-3 | [3][5][4] |
| Appearance | Liquid | [3] |
| Boiling Point | 126-129 °C at 28 Torr223.97 °C at 760 mmHg | [5][4] |
| Density | 1.118 ± 0.06 g/cm³ (Predicted) | [5] |
| Storage | Store in a dry, sealed container at room temperature. | [5] |
Chemical Reactivity and Stability
Aromatic esters are known for their relative stability, a property conferred by the delocalized electron density of the benzene ring.[6] Fluorination can further enhance oxidative stability.[7] The primary reactions involving this compound are centered around its ester functional group.
-
Hydrolysis: In the presence of an acid or base catalyst, the ester can be hydrolyzed back to its parent carboxylic acid, 3-fluorophenylacetic acid, and ethanol.[8] The rate of hydrolysis can be influenced by pH.[9]
-
Transesterification: The ethyl group of the ester can be exchanged with another alcohol moiety in a process known as transesterification, allowing for the synthesis of different esters of 3-fluorophenylacetic acid.[8]
-
Amidation: The compound can react with amines to form the corresponding amides, a common reaction in the synthesis of more complex molecules.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. cymitquimica.com [cymitquimica.com]
- 4. This compound [myskinrecipes.com]
- 5. Ethyl2-(3-fluorophenyl)acetate CAS#: 587-47-3 [amp.chemicalbook.com]
- 6. Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials [mdpi.com]
- 7. halocarbon.com [halocarbon.com]
- 8. Buy Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (EVT-11998279) [evitachem.com]
- 9. Hydrolysis, polarity, and conformational impact of C-terminal partially fluorinated ethyl esters in peptide models - PMC [pmc.ncbi.nlm.nih.gov]
"Ethyl 2-(3-fluorophenyl)acetate" molecular structure and formula
This technical guide provides a comprehensive overview of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals and a valuable building block in organic chemistry.[1] This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its molecular structure, physicochemical properties, synthesis, and its role in the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1]
Molecular Structure and Formula
This compound is an organic compound characterized by an ethyl ester functional group attached to a phenylacetic acid backbone, with a fluorine atom substituted at the meta-position of the phenyl ring.
Molecular Formula: C₁₀H₁₁FO₂[1][2][3]
Molecular Structure:
Synonyms:
-
ethyl 3-fluorophenylacetate[2]
-
(3-Fluorophenyl)acetic acid ethyl ester[2]
-
Benzeneacetic acid, 3-fluoro-, ethyl ester[2]
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 587-47-3 | [1][2][3] |
| Molecular Weight | 182.19 g/mol | [1][2][3] |
| Appearance | Liquid | [2] |
| Boiling Point | 126-129 °C (at 28 Torr) | [3] |
| 223.97 °C (at 760 mmHg) | [1] | |
| Density (Predicted) | 1.118 ± 0.06 g/cm³ | [3] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Room temperature, sealed in a dry environment | [3] |
Experimental Protocols
Synthesis via Fischer Esterification
A common and efficient method for the synthesis of this compound is the Fischer esterification of 3-fluorophenylacetic acid with ethanol in the presence of a strong acid catalyst. This reversible reaction is typically driven to completion by using an excess of the alcohol and removing the water formed during the reaction.
Reaction:
(3-Fluorophenyl)acetic acid + Ethanol ⇌ this compound + Water
Materials:
-
3-Fluorophenylacetic acid
-
Absolute Ethanol (used in excess, also as solvent)
-
Concentrated Sulfuric Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate (drying agent)
-
Dichloromethane or Diethyl Ether (for extraction)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred solution.
-
Reflux: Heat the reaction mixture to reflux and maintain it for several hours (typically 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in an organic solvent such as dichloromethane or diethyl ether.
-
Transfer the organic solution to a separatory funnel and wash it sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
-
-
Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified by vacuum distillation to yield the final product as a clear liquid.
Workflow for Synthesis and Purification
The following diagram illustrates the logical workflow for the synthesis of this compound via Fischer Esterification.
Caption: Synthesis workflow for this compound.
Spectroscopic Characterization Data
While specific experimental spectra for this compound were not found in the conducted search, the expected spectral characteristics can be inferred from the functional groups present in the molecule. Researchers should verify the identity and purity of the synthesized compound using standard analytical techniques.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2 ppm for the -CH₃ and a quartet around 4.1 ppm for the -OCH₂-), a singlet for the benzylic protons (-CH₂-) around 3.6 ppm, and a complex multiplet pattern in the aromatic region (around 6.9-7.4 ppm) due to the protons on the fluorophenyl ring.
-
¹³C NMR: The carbon NMR spectrum should display signals for the carbonyl carbon of the ester (around 170 ppm), the carbons of the aromatic ring (with C-F coupling), and the carbons of the ethyl group.
-
IR Spectroscopy: The infrared spectrum will be dominated by a strong absorption band for the C=O stretching of the ester group, typically in the range of 1735-1750 cm⁻¹. Other significant peaks will include C-O stretching vibrations and absorptions characteristic of the aromatic ring.
-
Mass Spectrometry: The mass spectrum should show the molecular ion peak (M⁺) at m/z = 182.19. Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-OCH₂CH₃) or the entire ester group.
Applications in Drug Discovery and Development
This compound serves as a crucial intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] The presence of the fluorophenyl group is of particular interest in medicinal chemistry as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1]
This compound is a precursor for the synthesis of various active pharmaceutical ingredients (APIs), including those being investigated for neurological and psychiatric conditions such as anxiety and depression.[1] The ester functionality provides a versatile handle for further chemical modifications, allowing for its incorporation into a wide range of molecular scaffolds during the drug discovery process.[1] For instance, related N-(3-fluorophenyl) amides have been explored as kinase inhibitors, highlighting a potential avenue for the derivatization of this compound.
The logical relationship for its role as a building block in drug discovery is depicted below.
Caption: Role as a building block in drug discovery.
References
The Versatility of Ethyl 2-(3-fluorophenyl)acetate in Medicinal Chemistry: A Technical Guide to its Application in the Development of Aurora Kinase B Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(3-fluorophenyl)acetate has emerged as a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features, particularly the presence of a fluorine atom and an ester functional group, make it an attractive starting material for the synthesis of a diverse range of biologically active molecules. This technical guide provides an in-depth exploration of the applications of this compound, with a specific focus on its pivotal role in the development of potent and selective Aurora kinase B (AURKB) inhibitors for cancer therapy. This document will detail the synthetic pathways, present key biological data, and elucidate the mechanism of action of a lead compound derived from this core structure.
Introduction: The Significance of this compound in Drug Discovery
This compound is a readily available chemical intermediate that serves as a cornerstone in the synthesis of complex pharmaceutical agents.[1] The introduction of a fluorine atom into a phenyl ring can significantly modulate the physicochemical properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The ester group provides a convenient handle for further chemical modifications, allowing for the construction of diverse molecular scaffolds.[1] These attributes have led to its utilization in the synthesis of compounds targeting various therapeutic areas, most notably in the development of agents for neurological and psychiatric disorders.[1] However, a particularly compelling application lies in the generation of targeted anti-cancer agents, specifically inhibitors of Aurora kinase B.
Core Application: Synthesis of a Potent Aurora Kinase B Inhibitor
A prime example of the utility of this compound is its use as a precursor for the synthesis of the potent and selective Aurora kinase B inhibitor, N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide .[2] This compound has demonstrated significant efficacy in preclinical cancer models and represents a promising lead for further clinical development.[2]
Synthetic Workflow
The synthesis of this complex molecule from this compound involves a multi-step process. A generalized workflow is depicted below.
Caption: Generalized synthetic workflow from this compound to the final Aurora Kinase B inhibitor.
Experimental Protocols
The following are generalized experimental protocols for the key transformations in the synthesis of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide, based on established methodologies for similar chemical transformations. The specific details for the synthesis of the target compound are described in the primary literature.[2]
Step 1: Synthesis of 2-(4-aminophenyl)-N-(3-fluorophenyl)acetamide (Intermediate A)
-
Hydrolysis of Ethyl 2-(4-nitrophenyl)acetate: Ethyl 2-(4-nitrophenyl)acetate is hydrolyzed to 2-(4-nitrophenyl)acetic acid using a strong base such as sodium hydroxide in a mixture of water and a miscible organic solvent like ethanol, followed by acidification.
-
Amide Coupling: The resulting carboxylic acid is coupled with 3-fluoroaniline. This can be achieved using a variety of coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like 4-Dimethylaminopyridine (DMAP) in an anhydrous aprotic solvent (e.g., Dichloromethane) at room temperature.
-
Nitro Group Reduction: The nitro group of the resulting amide is reduced to an amine. A common method for this transformation is catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate.
Step 2: Synthesis of 4-chloro-7-(1-methyl-1H-pyrazol-4-yl)quinazoline (Intermediate B)
-
Synthesis of the Quinazolinone Core: A substituted anthranilic acid is reacted with formamide at elevated temperatures to yield the corresponding quinazolinone.
-
Chlorination: The hydroxyl group of the quinazolinone is converted to a chlorine atom using a chlorinating agent like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
-
Suzuki Coupling: The chloroquinazoline is then coupled with a boronic acid or ester derivative of 1-methyl-1H-pyrazole using a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) in a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
Step 3: Final Coupling to Yield N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide
-
Buchwald-Hartwig Amination: Intermediate A and Intermediate B are coupled via a palladium-catalyzed cross-coupling reaction. This reaction typically employs a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a base (e.g., cesium carbonate) in an anhydrous, aprotic solvent like dioxane at elevated temperatures.
-
Purification: The final compound is purified using standard techniques such as column chromatography on silica gel to afford the desired product.
Biological Activity and Data Presentation
The primary biological target of the synthesized compound is Aurora kinase B, a key regulator of mitosis.[2] Overexpression of AURKB is a common feature in many human cancers, making it an attractive target for therapeutic intervention.[2]
Quantitative Data
The inhibitory activity of the lead compound and its analogs against Aurora kinases is typically determined using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) is a standard measure of potency.
| Compound ID | Target Kinase | IC50 (nM) | Cell Line | Assay Type | Reference |
| Lead Compound * | AURKB | <10 | Various | Enzymatic | [2] |
| Barasertib (AZD1152) | AURKB | 0.37 | Cell-free | Enzymatic | [3] |
| ZM447439 | AURKA/AURKB | 110/130 | Cell-free | Enzymatic | [3] |
| Hesperadin | AURKB | 250 | Cell-free | Enzymatic | [3] |
| Tozasertib (VX-680) | AURKA/AURKB | 0.6/18 | Cell-free | Enzymatic | [3] |
N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide
Aurora Kinase B Signaling Pathway
Aurora kinase B plays a crucial role in ensuring proper chromosome segregation and cytokinesis during cell division. Its inhibition disrupts these processes, leading to mitotic catastrophe and ultimately, cancer cell death.
Caption: The role of Aurora Kinase B in mitosis and its inhibition by the lead compound.
Conclusion
This compound stands out as a highly valuable synthon in medicinal chemistry, enabling the efficient construction of complex and potent drug candidates. Its application in the synthesis of a selective Aurora kinase B inhibitor highlights its potential in the development of novel cancer therapeutics. The strategic incorporation of the 3-fluorophenylacetate moiety contributes significantly to the biological activity of the final compound. Further exploration of this scaffold is warranted to develop new therapeutic agents for a range of diseases. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this compound in their drug discovery programs.
References
Methodological & Application
Application Note: Synthesis of N-(3-fluorophenyl)acetamide Derivatives as Potential Active Pharmaceutical Ingredients using Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)acetate is a versatile chemical intermediate increasingly utilized in the synthesis of Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological and psychiatric disorders.[1] The presence of the fluorophenyl moiety is a key structural feature in many modern pharmaceuticals, often enhancing metabolic stability, binding affinity, and bioavailability. This application note provides a detailed protocol for the synthesis of a model N-(3-fluorophenyl)acetamide derivative, a scaffold found in compounds investigated for various therapeutic activities, including as kinase inhibitors for cancer therapy.[1] The protocol outlines the hydrolysis of this compound to its corresponding carboxylic acid, followed by an amide coupling reaction.
Materials and Methods
Part 1: Hydrolysis of this compound
This procedure details the conversion of the starting ester to the corresponding carboxylic acid, a necessary step for the subsequent amide coupling.
Experimental Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (10.0 g, 54.9 mmol) in ethanol (100 mL).
-
Addition of Base: To the stirred solution, add a solution of sodium hydroxide (4.4 g, 110 mmol) in water (50 mL).
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Extraction: After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water (100 mL) and wash with diethyl ether (2 x 50 mL) to remove any unreacted starting material.
-
Acidification and Isolation: Cool the aqueous layer in an ice bath and acidify to pH 2 with concentrated hydrochloric acid. A white precipitate of 2-(3-fluorophenyl)acetic acid will form.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product.
Quantitative Data:
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 182.19 g/mol |
| Yield (Typical) | 90-95% |
| Product | 2-(3-fluorophenyl)acetic acid |
| Molecular Weight | 154.14 g/mol |
| Appearance | White solid |
Part 2: Amide Coupling to Synthesize N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide
This section describes the coupling of 2-(3-fluorophenyl)acetic acid with p-phenylenediamine. For a more controlled reaction and to avoid side reactions, a mono-protected p-phenylenediamine derivative would be used in an industrial setting, followed by a deprotection step. For the purpose of this note, a direct coupling is described, which may require further optimization for selectivity.
Experimental Protocol:
-
Reaction Setup: In a 100 mL flame-dried round-bottom flask under a nitrogen atmosphere, dissolve 2-(3-fluorophenyl)acetic acid (1.54 g, 10 mmol) in anhydrous Dichloromethane (DCM, 40 mL).
-
Activating Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (2.30 g, 12 mmol) and 4-Dimethylaminopyridine (DMAP) (0.12 g, 1 mmol) to the solution and stir for 10 minutes at room temperature.
-
Amine Addition: In a separate flask, dissolve p-phenylenediamine (1.08 g, 10 mmol) in anhydrous DCM (20 mL) and add it dropwise to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, wash the reaction mixture with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (30 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the desired N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide.
Quantitative Data:
| Parameter | Value |
| Starting Material 1 | 2-(3-fluorophenyl)acetic acid |
| Starting Material 2 | p-phenylenediamine |
| Coupling Agents | EDC, DMAP |
| Yield (Typical) | 60-75% |
| Product | N-(4-aminophenyl)-2-(3-fluorophenyl)acetamide |
| Molecular Weight | 244.26 g/mol |
| Appearance | Off-white to light brown solid |
Visualizations
Caption: Synthetic workflow for the preparation of an API scaffold.
References
Application Notes and Protocols for the Alkylation of Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the α-alkylation of Ethyl 2-(3-fluorophenyl)acetate, a key synthetic transformation for the generation of a variety of chemical intermediates. The protocols described herein are based on the principles of enolate chemistry, a fundamental strategy in carbon-carbon bond formation.
The alkylation of esters at the α-position is a powerful tool in organic synthesis.[1] This process involves the deprotonation of the α-carbon to the carbonyl group to form a nucleophilic enolate, which then undergoes a substitution reaction with an electrophile, typically an alkyl halide.[2][3] This reaction is widely used in the pharmaceutical industry to introduce alkyl groups, which can significantly modulate the biological activity of molecules.
Reaction Principle
The alkylation of this compound proceeds via a two-step mechanism:
-
Enolate Formation: A strong base is used to abstract the acidic α-proton, generating a resonance-stabilized enolate. The choice of base is critical to ensure complete and efficient enolate formation.[4]
-
Nucleophilic Attack (SN2 Reaction): The enolate then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide in an SN2 reaction to form the new C-C bond.[2][5] This step is subject to the typical limitations of SN2 reactions, favoring primary and methyl halides.[6]
Key Reagents and Their Roles
| Reagent | Role | Common Examples |
| Starting Material | Substrate for alkylation | This compound |
| Base | Deprotonation of the α-carbon to form the enolate | Lithium diisopropylamide (LDA), Sodium hydride (NaH) |
| Alkylating Agent | Provides the alkyl group to be added | Alkyl halides (e.g., methyl iodide, benzyl bromide) |
| Solvent | Provides the reaction medium | Anhydrous Tetrahydrofuran (THF), Anhydrous Dimethylformamide (DMF) |
Experimental Protocols
Two common protocols for the alkylation of esters analogous to this compound are provided below. These can be adapted for the specific substrate.
Protocol 1: Alkylation using Lithium Diisopropylamide (LDA)
This protocol is based on the alkylation of methyl phenylacetate, a close analog of the target molecule.[5] LDA is a strong, non-nucleophilic base that is highly effective for the quantitative formation of ester enolates.[4]
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Diisopropylamine
-
n-Butyllithium (n-BuLi)
-
Alkyl halide (e.g., methyl iodide)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, syringes, magnetic stirrer, and standard glassware for inert atmosphere reactions.
Procedure:
-
LDA Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (1.0 eq.) dropwise via syringe. Stir the mixture at -78 °C for 30 minutes, then allow it to warm to 0 °C and stir for an additional 30 minutes.
-
Enolate Formation: Cool the freshly prepared LDA solution back down to -78 °C. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF via syringe. Stir the reaction mixture at -78 °C for 1 hour to ensure complete enolate formation.
-
Alkylation: Add the alkyl halide (1.1 eq.) dropwise to the enolate solution at -78 °C. Allow the reaction to stir at this temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO4. Filter the drying agent and concentrate the solvent in vacuo. The crude product can be purified by flash column chromatography on silica gel.
Protocol 2: Alkylation using Sodium Hydride (NaH)
This protocol is a general method for the alkylation of esters and other carbonyl compounds.[7][8] Sodium hydride is a strong base that can be used to deprotonate the α-carbon.[9][10]
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide)
-
Water
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
Preparation: In a round-bottom flask, suspend sodium hydride (1.1 eq., washed with hexanes to remove mineral oil) in anhydrous DMF.
-
Enolate Formation: Cool the suspension to 0 °C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous DMF dropwise. Stir the mixture at room temperature for 1-2 hours, or until hydrogen evolution ceases.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Workup: Carefully quench the reaction by the slow addition of water. Extract the aqueous mixture with diethyl ether (3 x 50 mL).
-
Purification: Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Data Summary
The following table summarizes representative reaction conditions for the alkylation of phenylacetate derivatives, which can be considered as a starting point for the optimization of the alkylation of this compound.
| Starting Material | Base | Alkylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Methyl phenylacetate | LDA | Methyl iodide | THF | -78 to RT | - | - |
| Indole | NaH | Benzyl chloride | HMPA | 0 to RT | 8-15 | 90-91[7] |
| 2-Methylcyclohexanone | NaH | Benzyl bromide | THF | RT | - | - |
| Diethyl malonate | NaOEt | Alkyl halide | Ethanol | RT | - | - |
Diagrams
General Workflow for Alkylation
Caption: General experimental workflow for the alkylation of this compound.
Signaling Pathway of Enolate Alkylation
Caption: Chemical pathway for the enolate alkylation of this compound.
References
- 1. charettelab.ca [charettelab.ca]
- 2. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. Synthesis of cytotoxically active derivatives based on alkylated 2,3-seco-triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. Alkyl Halide Reactivity [www2.chemistry.msu.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Acylation Reactions Involving Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the acylation of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] The primary focus is on the Claisen condensation reaction, a robust method for forming carbon-carbon bonds and introducing an acyl group at the α-position of the ester.
Introduction
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas.[1] Its fluorinated phenyl ring can enhance the metabolic stability and binding affinity of drug candidates. Acylation of this intermediate, typically at the α-carbon, is a critical step in the elaboration of its structure to create more complex molecules with desired pharmacological activities. The most common and effective method for this transformation is the Claisen condensation.
Acylation via Crossed Claisen Condensation
The crossed Claisen condensation is a versatile method for the acylation of esters. In this reaction, an ester with α-hydrogens, such as this compound, is treated with a base to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of an acylating agent. To favor the desired crossed product and minimize self-condensation, an excess of the non-enolizable or more reactive acylating agent is often used, or a strong, non-nucleophilic base is employed to pre-form the enolate.
Protocol 1: Acetylation using Ethyl Acetate
This protocol describes the acetylation of this compound with ethyl acetate to yield ethyl 2-(3-fluorophenyl)-3-oxobutanoate.
Reaction Scheme:
Figure 1: Reaction scheme for the acetylation of this compound.
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is placed under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Dry ethanol (e.g., 50 mL) is added to the flask, followed by the portion-wise addition of sodium metal (e.g., 1.0 eq) to generate sodium ethoxide in situ. The mixture is stirred until all the sodium has reacted.
-
Enolate Formation: this compound (e.g., 1.0 eq) is added dropwise to the freshly prepared sodium ethoxide solution at room temperature. The mixture is stirred for 30-60 minutes to ensure complete enolate formation.
-
Acylation: Ethyl acetate (e.g., 1.5 eq) is added dropwise to the reaction mixture.
-
Reaction: The reaction mixture is heated to reflux (approximately 78-80 °C) and maintained at this temperature for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and then poured into a beaker containing ice-cold dilute hydrochloric acid (e.g., 1 M HCl) to neutralize the excess base and protonate the product.
-
Extraction: The aqueous layer is extracted three times with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Base | Sodium Ethoxide (NaOEt) |
| Solvent | Ethanol |
| Acylating Agent | Ethyl Acetate |
| Temperature | Reflux (78-80 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 75-85% |
Protocol 2: Acylation using Acetyl Chloride
This protocol provides an alternative method for the acetylation of this compound using a strong, non-nucleophilic base to pre-form the enolate, followed by the addition of acetyl chloride.
Reaction Scheme:
Figure 2: Reaction scheme using a strong base and acetyl chloride.
Experimental Protocol:
-
Preparation: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is cooled to -78 °C in a dry ice/acetone bath.
-
Enolate Formation: A solution of this compound (e.g., 1.0 eq) in dry tetrahydrofuran (THF) is added dropwise to a freshly prepared solution of Lithium Diisopropylamide (LDA) (e.g., 1.1 eq) in THF at -78 °C. The mixture is stirred at this temperature for 1 hour.
-
Acylation: Acetyl chloride (e.g., 1.2 eq) is added dropwise to the enolate solution at -78 °C.
-
Reaction: The reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 1-2 hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: The aqueous layer is extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel.
Quantitative Data:
| Parameter | Value |
| Base | Lithium Diisopropylamide (LDA) |
| Solvent | Tetrahydrofuran (THF) |
| Acylating Agent | Acetyl Chloride |
| Temperature | -78 °C to Room Temperature |
| Reaction Time | 2-3 hours |
| Typical Yield | 80-90% |
Experimental Workflow
The general workflow for the acylation of this compound via a Claisen-type reaction is depicted below.
Figure 3: General experimental workflow for the acylation reaction.
Applications in Drug Development
The resulting β-keto ester, ethyl 2-(3-fluorophenyl)-3-oxobutanoate, is a versatile intermediate for the synthesis of a variety of heterocyclic compounds, which are common scaffolds in many drug molecules. The presence of the ketone and ester functionalities allows for a wide range of subsequent chemical transformations, including cyclization reactions to form pyrimidines, pyrazoles, and other important pharmacophores. The 3-fluorophenyl moiety is often incorporated to enhance the biological activity and pharmacokinetic properties of the final drug candidates.[2]
Safety Precautions
-
All reactions should be performed in a well-ventilated fume hood.
-
Sodium metal is highly reactive and flammable; handle with care under an inert atmosphere.
-
LDA is a strong, corrosive base; appropriate personal protective equipment (gloves, safety glasses) should be worn.
-
Acetyl chloride is corrosive and lachrymatory; handle with care.
-
Dry solvents are essential for the success of these reactions.
By following these detailed protocols, researchers can reliably synthesize acylated derivatives of this compound for further use in drug discovery and development programs.
References
Application Notes and Protocols for the Hydrolysis of Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the hydrolysis of Ethyl 2-(3-fluorophenyl)acetate to its corresponding carboxylic acid, 2-(3-fluorophenyl)acetic acid. The presented methodology is based on established procedures for the hydrolysis of similar fluorinated phenylacetate esters.
Introduction
The hydrolysis of esters is a fundamental transformation in organic synthesis, crucial for the preparation of carboxylic acids from their corresponding esters. 2-(3-Fluorophenyl)acetic acid is a valuable building block in the synthesis of various pharmaceutical compounds and other biologically active molecules. This protocol details a robust and efficient base-catalyzed hydrolysis of this compound.
Reaction Principle
The hydrolysis of this compound is typically carried out under basic conditions, a process also known as saponification. The reaction involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion. Acidic workup then protonates the carboxylate salt to yield the final carboxylic acid product.
Quantitative Data
The following table summarizes representative quantitative data for the hydrolysis of a similar fluorinated phenylacetate ester, as reported in the literature. This data can be used as a benchmark for the expected outcome of the described protocol.
| Parameter | Value | Source |
| Substrate | Methyl 2,3-difluorophenylacetate | WO2008078350A2[1] |
| Product | 2,3-Difluorophenylacetic acid | WO2008078350A2[1] |
| Reagents | Sodium hydroxide, Water, Hydrochloric acid | WO2008078350A2[1] |
| Reaction Temperature | 60 °C | WO2008078350A2[1] |
| Reaction Time | 1 hour | WO2008078350A2[1] |
| Yield | 72% | WO2008078350A2[1] |
Experimental Protocol
This protocol is adapted from established procedures for the hydrolysis of fluorinated phenylacetate esters.[1]
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Concentrated hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂) or other suitable organic solvent for extraction
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
pH paper or pH meter
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent such as a mixture of water and a co-solvent like THF or ethanol if needed to ensure solubility. For every 1 gram of the ester, a solution of sodium hydroxide in water (e.g., 1.2 equivalents of NaOH in 10-20 mL of water) is prepared.
-
Hydrolysis: Add the sodium hydroxide solution to the flask containing the ester.
-
Heating: Heat the reaction mixture to 60 °C with vigorous stirring.[1]
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. Typically, the reaction is complete within 1-3 hours.
-
Cooling and Acidification: After the reaction is complete, cool the mixture to room temperature.
-
Work-up: Slowly add concentrated hydrochloric acid to the cooled reaction mixture with stirring until the pH of the solution is approximately 1.[1] This will protonate the sodium 2-(3-fluorophenyl)acetate salt, causing the carboxylic acid product to precipitate if it is a solid, or to be extractable into an organic solvent.
-
Extraction: If the product does not precipitate, transfer the acidified mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 2-(3-fluorophenyl)acetic acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography if required.
Visualizations
Reaction Mechanism: Base-Catalyzed Hydrolysis
Caption: General mechanism of base-catalyzed ester hydrolysis.
Experimental Workflow
Caption: Step-by-step workflow for the hydrolysis protocol.
References
Application Notes and Protocols for Ethyl 2-(3-fluorophenyl)acetate Derivatives in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of functionalized derivatives of Ethyl 2-(3-fluorophenyl)acetate in palladium-catalyzed cross-coupling reactions. While the direct activation of the C-F bond on this compound is challenging due to the high bond dissociation energy, its derivatives, featuring more labile leaving groups such as bromine or triflates, are highly valuable substrates for constructing complex molecular architectures.
These reactions are fundamental in medicinal chemistry and drug development for the synthesis of biaryl and C-N coupled structures, which are common motifs in pharmacologically active compounds. This guide will focus on the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation, using a representative brominated derivative.
Application Note 1: Suzuki-Miyaura Coupling for Biaryl Synthesis
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds. For a substrate like this compound, introducing a bromine atom onto the phenyl ring (e.g., Ethyl 2-(5-bromo-3-fluorophenyl)acetate) provides an excellent handle for this transformation, allowing for the synthesis of a diverse library of biaryl compounds. The fluorine atom is retained, offering a site for modulating the electronic and metabolic properties of the final molecule.
Data Presentation: Suzuki-Miyaura Coupling of Ethyl 2-(5-bromo-3-fluorophenyl)acetate
The following table summarizes representative reaction conditions and outcomes for the coupling of Ethyl 2-(5-bromo-3-fluorophenyl)acetate with various arylboronic acids.
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane | 110 | 16 | 88 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | Cs₂CO₃ | DME/H₂O | 90 | 18 | 75 |
| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Toluene | 100 | 12 | 85 |
| 5 | N-Boc-pyrazole-4-boronic acid | PdCl₂(dppf) (3) | - | Na₂CO₃ | Dioxane/H₂O | 100 | 24 | 78 |
Experimental Protocol: Synthesis of Ethyl 2-(3-fluoro-5-phenylphenyl)acetate (Table 1, Entry 1)
Materials:
-
Ethyl 2-(5-bromo-3-fluorophenyl)acetate (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 eq)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 eq)
-
Potassium Phosphate (K₃PO₄, 2.0 eq)
-
Toluene and Water (5:1 mixture)
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To an oven-dried Schlenk flask, add Ethyl 2-(5-bromo-3-fluorophenyl)acetate (e.g., 275 mg, 1.0 mmol), Phenylboronic acid (146 mg, 1.2 mmol), Pd(OAc)₂ (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and K₃PO₄ (424 mg, 2.0 mmol).
-
Evacuate and backfill the flask with argon or nitrogen gas three times.
-
Add degassed toluene (5 mL) and degassed water (1 mL) via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, linking amines with aryl halides or pseudohalides.[1][2] This reaction is invaluable for synthesizing anilines and their derivatives, which are prevalent in pharmaceuticals. Using Ethyl 2-(5-bromo-3-fluorophenyl)acetate as the aryl bromide partner, a wide range of primary and secondary amines can be coupled to generate novel drug-like scaffolds.
Data Presentation: Buchwald-Hartwig Amination of Ethyl 2-(5-bromo-3-fluorophenyl)acetate
The following table presents typical conditions for the C-N coupling of Ethyl 2-(5-bromo-3-fluorophenyl)acetate with various amines.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOt-Bu | Toluene | 90 | 8 | 95 |
| 2 | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 110 | 20 | 81 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3) | LHMDS | THF | 70 | 12 | 89 |
| 4 | tert-Butylamine | Pd(OAc)₂ (2) | t-BuXPhos (4) | K₃PO₄ | Toluene | 100 | 24 | 76 |
| 5 | Indole | Pd(OAc)₂ (2) | DavePhos (4) | K₂CO₃ | DME | 90 | 18 | 84 |
Experimental Protocol: Synthesis of Ethyl 2-(3-fluoro-5-morpholinophenyl)acetate (Table 2, Entry 1)
Materials:
-
Ethyl 2-(5-bromo-3-fluorophenyl)acetate (1.0 eq)
-
Morpholine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.015 eq)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl, 0.03 eq)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 eq)
-
Anhydrous Toluene
-
Anhydrous Sodium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol), RuPhos (14.0 mg, 0.03 mmol), and Sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Add anhydrous toluene (2 mL), seal the tube, and stir for 10 minutes at room temperature to form the active catalyst.
-
Add Ethyl 2-(5-bromo-3-fluorophenyl)acetate (275 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture to 90 °C for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature. Pass the mixture through a short plug of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-aryl product.
Discussion: The Challenge of Direct C-F Bond Activation
Directly using the C-F bond of this compound as a coupling handle is significantly more difficult than using a C-Br bond. The carbon-fluorine bond is the strongest single bond to carbon, making it kinetically inert.[3]
Activation of aryl fluorides in cross-coupling reactions is an active area of research and typically requires:
-
Electron-Deficient Systems: Aryl fluorides with strong electron-withdrawing groups are more susceptible to activation.[4][5]
-
Specialized Catalysts: Highly active catalyst systems, often involving nickel or palladium with sterically demanding and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands, are necessary.
-
Harsh Conditions: Higher temperatures and stronger bases or additives may be required.[4]
-
Directed Activation: In some cases, a directing group ortho to the fluorine atom can facilitate C-F bond cleavage through intramolecular coordination to the metal center.
While protocols for the direct coupling of some aryl fluorides exist, a general, high-yielding method applicable to an unactivated substrate like this compound is not yet established. Therefore, the most practical and reliable strategy for researchers remains the introduction of a more reactive handle (Br, I, OTf) onto the aromatic ring.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 3. Chemodivergent Csp3─F bond functionalization and cross-electrophile alkyl-alkyl coupling with alkyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advances in Catalytic C–F Bond Activation and Transformation of Aromatic Fluorides | MDPI [mdpi.com]
- 5. Palladium-catalyzed cross-coupling of aryl fluorides with N-tosylhydrazones via C–F bond activation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Derivatives from Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the chemical synthesis of key derivatives starting from Ethyl 2-(3-fluorophenyl)acetate. This versatile starting material is a valuable building block for a wide range of compounds in medicinal chemistry and materials science. The following protocols outline two primary transformations: hydrolysis to the corresponding carboxylic acid and direct amidation to generate substituted amides.
Overview of Synthetic Pathways
This compound can be readily converted into its corresponding carboxylic acid or a variety of amide derivatives. The carboxylic acid is a key intermediate that can be further functionalized, while direct amidation provides a more streamlined route to the final amide products.
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using Ethyl 2-(3-fluorophenyl)acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-(3-fluorophenyl)acetate is a versatile starting material and intermediate in the synthesis of a variety of heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry and drug discovery. The presence of the fluorophenyl moiety makes it a valuable building block for creating novel therapeutic agents, particularly targeting neurological and psychiatric disorders. This document provides detailed application notes and experimental protocols for the synthesis of key heterocyclic systems, namely pyrazolones and benzodiazepines, utilizing this compound.
Application Note 1: Synthesis of Pyrazolone Derivatives
Pyrazolone derivatives are a well-known class of heterocyclic compounds possessing a wide range of biological activities, including analgesic, anti-inflammatory, and antimicrobial properties. The reaction of esters with hydrazine or its derivatives is a fundamental method for the synthesis of the pyrazolone core. This compound can be effectively employed in a cyclocondensation reaction with hydrazine hydrate to yield 3-(3-fluorophenyl)pyrazolidin-5-one, a key intermediate for further functionalization.
The general reaction involves the nucleophilic attack of hydrazine on the ester carbonyl, followed by an intramolecular cyclization to form the stable five-membered pyrazolone ring. This straightforward synthesis provides a high-yielding route to novel fluorinated pyrazolone derivatives.
Experimental Workflow: Synthesis of 3-(3-fluorophenyl)pyrazolidin-5-one
Application Notes and Protocols: Ethyl 2-(3-fluorophenyl)acetate in Agrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of Ethyl 2-(3-fluorophenyl)acetate as a key intermediate in the synthesis of novel agrochemicals. The fluorinated phenylacetate moiety is a valuable building block for creating compounds with potential herbicidal or fungicidal properties.[1][2] This document outlines a representative synthetic protocol for a hypothetical herbicidal agent, complete with quantitative data, detailed experimental procedures, and visualizations of the synthetic workflow and potential mode of action.
Introduction
This compound is a versatile chemical intermediate increasingly employed in the development of bioactive molecules for the agricultural sector.[1] The presence of a fluorine atom on the phenyl ring can significantly enhance the efficacy and metabolic stability of the final agrochemical product.[1] This intermediate is particularly useful for the synthesis of compounds that act as inhibitors of key plant enzymes, a common mechanism for modern herbicides.
Application: Synthesis of a Protoporphyrinogen Oxidase (PPO) Inhibitor Herbicide
This section details the synthesis of a hypothetical PPO-inhibiting herbicide, designated H-3FP-01, using this compound as a key starting material. PPO inhibitors are a well-established class of herbicides that disrupt chlorophyll biosynthesis in susceptible plants, leading to rapid cell death.[3]
The overall synthetic strategy involves a two-step process:
-
Step 1: Williamson ether synthesis between this compound and a substituted phenol to form a phenoxyacetate intermediate.
-
Step 2: Saponification of the ester followed by amidation to yield the final active herbicidal compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of the hypothetical herbicide H-3FP-01.
| Step | Reaction | Reactants | Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | Percent Yield (%) | Purity (by HPLC) |
| 1 | Williamson Ether Synthesis | This compound, 4-chloro-2-nitrophenol | Ethyl 2-(3-fluoro-4-(4-chloro-2-nitrophenoxy)phenyl)acetate | 355.72 | 19.56 | 16.82 | 86 | >95% |
| 2 | Saponification & Amidation | Ethyl 2-(3-fluoro-4-(4-chloro-2-nitrophenoxy)phenyl)acetate | H-3FP-01 | 384.74 | 12.69 | 10.91 | 86 | >98% |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-(3-fluoro-4-(4-chloro-2-nitrophenoxy)phenyl)acetate (Intermediate 1)
Materials:
-
This compound (1.0 eq, 10.0 g, 54.9 mmol)
-
4-chloro-2-nitrophenol (1.05 eq, 10.0 g, 57.6 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 eq, 15.17 g, 109.8 mmol)
-
Acetonitrile (200 mL)
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound, 4-chloro-2-nitrophenol, and potassium carbonate.
-
Add 200 mL of acetonitrile to the flask.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash with acetonitrile.
-
Concentrate the filtrate under reduced pressure to obtain a crude oil.
-
Dissolve the crude oil in ethyl acetate (150 mL) and wash with 1M sodium hydroxide solution (2 x 100 mL) and then with brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product as a yellow oil.
Step 2: Synthesis of 2-(3-fluoro-4-(4-chloro-2-nitrophenoxy)phenyl)-N-(prop-2-yn-1-yl)acetamide (H-3FP-01)
Materials:
-
Ethyl 2-(3-fluoro-4-(4-chloro-2-nitrophenoxy)phenyl)acetate (Intermediate 1) (1.0 eq, 10.0 g, 28.1 mmol)
-
Lithium hydroxide (LiOH) (1.5 eq, 1.01 g, 42.2 mmol)
-
Tetrahydrofuran (THF) (100 mL)
-
Water (50 mL)
-
Propargylamine (1.2 eq, 2.2 mL, 33.7 mmol)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq, 6.46 g, 33.7 mmol)
-
Hydroxybenzotriazole (HOBt) (1.2 eq, 4.55 g, 33.7 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq, 9.8 mL, 56.2 mmol)
-
Dichloromethane (DCM) (150 mL)
Procedure:
-
Saponification: Dissolve Intermediate 1 in a mixture of THF and water in a 250 mL round-bottom flask. Add lithium hydroxide and stir at room temperature for 4 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the carboxylic acid intermediate.
-
Amidation: Dissolve the carboxylic acid intermediate in dichloromethane.
-
Add propargylamine, EDC, HOBt, and DIPEA to the solution.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Wash the reaction mixture with saturated sodium bicarbonate solution (100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford H-3FP-01 as a solid.
Visualizations
Caption: Synthetic workflow for the herbicide H-3FP-01.
Caption: Proposed mode of action for H-3FP-01 via PPO inhibition.
References
"Ethyl 2-(3-fluorophenyl)acetate" reaction mechanisms and intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction mechanisms, intermediates, and experimental protocols related to Ethyl 2-(3-fluorophenyl)acetate. This compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals targeting the central nervous system (CNS).[1] The strategic incorporation of a fluorine atom on the phenyl ring can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1]
I. Synthesis of this compound
The primary and most common method for the synthesis of this compound is the Fischer-Speier esterification of 3-fluorophenylacetic acid with ethanol in the presence of an acid catalyst. An alternative route involves the conversion of 3-fluorobenzyl cyanide.
Fischer-Speier Esterification
This classic method involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or the water formed during the reaction is removed.
Reaction Mechanism:
The Fischer esterification proceeds through a series of protonation and nucleophilic attack steps. The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic. The nucleophilic oxygen of the alcohol then attacks this carbon, leading to a tetrahedral intermediate. Subsequent proton transfers and the elimination of a water molecule, followed by deprotonation, yield the final ester product.
Experimental Protocol (Adapted from general procedures):
Materials:
-
3-Fluorophenylacetic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-fluorophenylacetic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).
-
Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
The crude product can be purified by vacuum distillation to yield the pure ester.
Quantitative Data (Illustrative):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| 3-Fluorophenylacetic acid | 154.14 | 50 | 7.71 g | - |
| Ethanol | 46.07 | 250 | 14.6 mL | - |
| Sulfuric Acid | 98.08 | 5 | 0.27 mL | - |
| This compound | 182.19 | - | - | ~85-95 (expected) |
Synthesis from 3-Fluorobenzyl Cyanide
An alternative pathway to this compound involves the hydrolysis of 3-fluorobenzyl cyanide to 3-fluorophenylacetic acid, followed by Fischer esterification as described above.
Workflow Diagram:
Caption: Synthesis of this compound from 3-fluorobenzyl cyanide.
II. Key Reactions of this compound
This compound undergoes typical reactions of esters, including hydrolysis and reduction. These reactions are crucial for its use as a synthetic intermediate.
Hydrolysis
The ester can be hydrolyzed back to 3-fluorophenylacetic acid under either acidic or basic conditions.
a) Acid-Catalyzed Hydrolysis (Reversible):
This is the reverse of the Fischer esterification. The reaction is typically carried out by refluxing the ester with an excess of water in the presence of a strong acid catalyst.
Reaction Mechanism:
The mechanism is the microscopic reverse of the Fischer esterification. It involves protonation of the carbonyl oxygen, nucleophilic attack by water, proton transfers, and elimination of ethanol.
Experimental Protocol (General):
-
In a round-bottom flask, combine this compound with an excess of dilute aqueous acid (e.g., 1 M HCl or H₂SO₄).
-
Heat the mixture at reflux for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and extract the 3-fluorophenylacetic acid with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and remove the solvent to yield the carboxylic acid.
b) Base-Promoted Hydrolysis (Saponification - Irreversible):
This reaction is carried out by heating the ester with an aqueous solution of a strong base, such as sodium hydroxide. The reaction is irreversible as the carboxylate salt formed is resistant to nucleophilic attack.
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester to form a tetrahedral intermediate. This intermediate then collapses, eliminating the ethoxide ion to form the carboxylic acid. The ethoxide ion subsequently deprotonates the carboxylic acid to form the carboxylate salt and ethanol.
Experimental Protocol (General):
-
Dissolve this compound in a suitable solvent (e.g., ethanol) in a round-bottom flask.
-
Add an aqueous solution of a strong base (e.g., 1 M NaOH) in slight excess.
-
Heat the mixture at reflux for 1-2 hours.
-
After completion, cool the reaction mixture and acidify with a strong acid (e.g., HCl) to protonate the carboxylate and precipitate the 3-fluorophenylacetic acid.
-
The product can then be isolated by filtration or extraction.
Quantitative Data for Hydrolysis (Illustrative):
| Reaction Type | Reactants | Conditions | Product | Typical Yield (%) |
| Acid-Catalyzed | Ester, excess H₂O, H⁺ catalyst | Reflux | 3-Fluorophenylacetic acid | Equilibrium dependent |
| Base-Promoted | Ester, NaOH(aq) | Reflux | Sodium 3-fluorophenylacetate | >95 |
Reduction with Lithium Aluminum Hydride (LAH)
Esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LAH). In this case, this compound is reduced to 2-(3-fluorophenyl)ethanol.
Reaction Mechanism:
The reaction involves the nucleophilic addition of a hydride ion (H⁻) from LAH to the carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then expels the ethoxide leaving group to form an aldehyde intermediate. The aldehyde is then rapidly reduced by another equivalent of hydride to form an alkoxide, which is protonated upon acidic workup to yield the primary alcohol.
Experimental Protocol (General):
-
In a dry, inert atmosphere (e.g., under nitrogen or argon), suspend lithium aluminum hydride in a dry ether solvent (e.g., diethyl ether or THF) in a round-bottom flask.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of this compound in the same dry solvent to the LAH suspension with stirring.
-
After the addition is complete, allow the reaction to stir at room temperature for a specified time until completion (monitored by TLC).
-
Carefully quench the excess LAH by the sequential slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water (Fieser workup).
-
Filter the resulting granular precipitate and wash it with ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 2-(3-fluorophenyl)ethanol.
Quantitative Data for LAH Reduction (Illustrative):
| Reactant/Product | Molar Mass ( g/mol ) | Amount (mmol) | Volume/Mass | Yield (%) |
| This compound | 182.19 | 20 | 3.64 g | - |
| Lithium Aluminum Hydride | 37.95 | 10 | 0.38 g | - |
| 2-(3-Fluorophenyl)ethanol | 140.16 | - | - | ~90 |
III. Application in Drug Development
This compound and its derivatives are important precursors in the synthesis of various pharmaceuticals, particularly those targeting the central nervous system. The 3-fluorophenylacetic acid moiety is a key structural feature in some kinase inhibitors.
Signaling Pathway Diagram (Conceptual):
Caption: Conceptual workflow from this compound to a kinase inhibitor.
For instance, derivatives of N-(3-fluorophenyl)acetamide, which can be synthesized from this compound, have been investigated as selective Aurora Kinase B inhibitors.[2] Aurora Kinase B is a key regulator of cell division, and its overexpression is implicated in various cancers.[2] Inhibitors of this kinase can disrupt the cell cycle in cancerous cells, leading to their death. The 3-fluorophenyl group in these inhibitors often plays a crucial role in binding to the active site of the kinase.
Disclaimer: The provided protocols are based on general chemical principles and should be adapted and optimized for specific laboratory conditions. All experiments should be performed with appropriate safety precautions in a well-ventilated fume hood.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-(3-fluorophenyl)acetate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl 2-(3-fluorophenyl)acetate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Fischer esterification of 3-fluorophenylacetic acid is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in the Fischer esterification of 3-fluorophenylacetic acid are often due to the reversible nature of the reaction. The equilibrium between the carboxylic acid, alcohol, ester, and water can favor the starting materials if not properly managed.[1][2]
Troubleshooting Steps:
-
Excess Alcohol: Use a significant excess of ethanol. This shifts the equilibrium towards the product side according to Le Chatelier's principle.[1]
-
Water Removal: Water is a byproduct of the reaction, and its presence can drive the equilibrium back to the starting materials.[1][2]
-
Azeotropic Distillation: If using a suitable solvent like toluene, a Dean-Stark apparatus can be used to remove water as it forms.
-
Drying Agents: The use of a dehydrating agent, such as molecular sieves, can also be effective.
-
-
Catalyst: Ensure an adequate amount of a strong acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used.[1][2] The catalyst protonates the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by ethanol.
-
Reaction Time and Temperature: Ensure the reaction is heated to reflux for a sufficient amount of time to reach equilibrium. Typical reaction times can range from 1 to 10 hours at temperatures between 60-110 °C.
Q2: I am observing an unknown peak in the GC-MS analysis of my final product. What are the likely impurities in the synthesis of this compound?
A2: Impurities can originate from the starting materials, side reactions, or incomplete reactions. The table below summarizes the most common impurities, their probable sources, and recommended analytical methods for detection.
| Impurity/Byproduct | Probable Source | Recommended Analytical Method |
| 3-Fluorophenylacetic acid | Unreacted starting material from the esterification. | HPLC, GC-MS (after derivatization) |
| Ethanol | Excess reagent from the esterification. | GC-MS |
| Water | Byproduct of the esterification reaction or from solvents. | Karl Fischer titration, GC |
| 2-Fluorophenylacetic acid / 4-Fluorophenylacetic acid | Impurities in the 3-fluorophenylacetic acid starting material. | HPLC |
| Ethyl 2-(2-fluorophenyl)acetate / Ethyl 2-(4-fluorophenyl)acetate | Esterification of isomeric impurities in the starting acid. | GC-MS, HPLC |
| 3-Fluorobenzyl cyanide | Incomplete hydrolysis during the synthesis of 3-fluorophenylacetic acid from 3-fluorobenzyl chloride. | GC-MS |
| 3-Fluorophenylacetamide | Intermediate from the partial hydrolysis of 3-fluorobenzyl cyanide. | HPLC, LC-MS |
| Diethyl ether | Potential byproduct from the acid-catalyzed reaction of ethanol, especially at higher temperatures. | GC-MS |
| Solvents (e.g., Toluene) | Residual solvents used in the reaction or purification steps. | GC-MS |
Q3: How can I confirm the presence of positional isomers like Ethyl 2-(2-fluorophenyl)acetate or Ethyl 2-(4-fluorophenyl)acetate in my product?
A3: The presence of positional isomers is a common issue if the starting material, 3-fluorophenylacetic acid, contains its isomers.
-
HPLC Analysis: High-Performance Liquid Chromatography (HPLC) is an effective method to separate and quantify the free acid isomers. An HPLC method using a reverse-phase column (like Primsep SB) with a mobile phase of acetonitrile and water with a formic or acetic acid buffer can be used to separate 2-, 3-, and 4-fluorophenylacetic acid.
-
GC-MS Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate and identify the corresponding ethyl esters. The isomers will likely have very similar retention times, so a high-resolution capillary column and careful analysis of the mass spectra will be necessary to distinguish them.
Q4: What are the best practices for purifying the final product, this compound?
A4: Purification aims to remove unreacted starting materials, the catalyst, and any byproducts.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture and neutralize the acid catalyst with a weak base, such as a saturated sodium bicarbonate solution. Extract the crude ester into an organic solvent like diethyl ether or ethyl acetate.
-
Washing: Wash the organic layer with water to remove any remaining salts and water-soluble impurities. A final wash with brine can help to break any emulsions and further dry the organic layer.
-
Drying: Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Remove the solvent using a rotary evaporator.
-
Distillation: The final purification is typically achieved by vacuum distillation to separate the desired ester from any less volatile impurities.
Experimental Protocols
Synthesis of this compound via Fischer Esterification
-
Apparatus Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid and a 5 to 10-fold molar excess of ethanol.
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the mass of the carboxylic acid).
-
Reaction: Heat the mixture to a gentle reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a separatory funnel containing a saturated solution of sodium bicarbonate.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude ester by vacuum distillation.
-
Visualizations
Caption: Synthetic pathways for this compound.
Caption: Common impurity sources in the synthesis.
References
Identifying byproducts in "Ethyl 2-(3-fluorophenyl)acetate" reactions
Technical Support Center: Ethyl 2-(3-fluorophenyl)acetate Synthesis
Welcome to the technical support center for the synthesis of this compound. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating the formation of byproducts during the synthesis of this compound via Fischer esterification.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most common and direct method is the Fischer esterification of 3-fluorophenylacetic acid with ethanol, using a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid.[1][2][3][4] This is an equilibrium-controlled reaction. To drive the reaction towards the product, it is typically performed with an excess of ethanol and/or with the removal of water as it is formed.[1][2][4]
Q2: What are the potential byproducts in the Fischer esterification of 3-fluorophenylacetic acid with ethanol?
A2: While the reaction is generally clean, several byproducts can form under certain conditions:
-
Unreacted 3-fluorophenylacetic acid: Due to the equilibrium nature of the Fischer esterification, incomplete conversion is a common issue.[1][2]
-
Diethyl ether: This can form through the acid-catalyzed self-condensation of ethanol, especially at higher temperatures.
-
Polymeric or degradation products: At elevated temperatures or with prolonged reaction times, minor degradation of starting materials or product can occur.
-
Byproducts from impurities in starting materials: Impurities in the 3-fluorophenylacetic acid or ethanol can lead to corresponding ester byproducts.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, consider the following:
-
Use an excess of ethanol: This shifts the equilibrium towards the formation of the desired ester. A 5- to 10-fold excess is common.[1]
-
Control the reaction temperature: Maintain the temperature at the reflux of ethanol (around 78 °C) to avoid the formation of diethyl ether and degradation products.
-
Use a suitable acid catalyst: Sulfuric acid is effective, but p-toluenesulfonic acid can sometimes be a milder alternative.
-
Remove water: Using a Dean-Stark apparatus to remove water as it is formed can significantly improve the yield of the desired product.[1][2][4]
-
Ensure the purity of starting materials: Use high-purity 3-fluorophenylacetic acid and absolute ethanol.
Q4: What analytical techniques are best for identifying and quantifying byproducts in my reaction mixture?
A4: A combination of chromatographic and spectroscopic methods is ideal:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile components like the product, unreacted starting materials, and low-boiling byproducts such as diethyl ether.
-
High-Performance Liquid Chromatography (HPLC): Useful for separating the product from less volatile impurities and unreacted carboxylic acid.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information about the product and any isolated impurities. ¹H and ¹³C NMR are essential for unambiguous identification.[8][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low yield of this compound | Incomplete reaction due to equilibrium. | Increase the excess of ethanol, use a Dean-Stark trap to remove water, or increase the reaction time.[1][2][4] |
| Insufficient catalyst. | Increase the amount of acid catalyst. | |
| Loss of product during workup. | Ensure proper extraction and washing procedures. Back-extract aqueous layers to recover any dissolved product. | |
| Presence of unreacted 3-fluorophenylacetic acid in the final product | Incomplete reaction. | See "Low yield" recommendations. |
| Ineffective removal during workup. | Ensure the aqueous base wash (e.g., with sodium bicarbonate solution) is sufficient to neutralize and extract all unreacted acid. | |
| Detection of a significant amount of diethyl ether | Reaction temperature is too high. | Maintain the reaction temperature at the reflux temperature of ethanol. Avoid overheating. |
| Excessive amount of acid catalyst. | Reduce the catalyst loading. | |
| Appearance of unexpected peaks in GC-MS or HPLC | Impurities in starting materials. | Analyze the purity of the 3-fluorophenylacetic acid and ethanol before the reaction. |
| Degradation of product or starting materials. | Reduce the reaction temperature or time. Ensure the reaction is performed under an inert atmosphere if materials are air-sensitive. |
Experimental Protocols
Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-fluorophenylacetic acid (15.4 g, 0.1 mol) and absolute ethanol (115 mL, 2.0 mol).
-
Slowly and carefully add concentrated sulfuric acid (2.7 mL, 0.05 mol) to the stirred mixture.
-
Heat the mixture to reflux (approximately 78-80 °C) and maintain for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by vacuum distillation.
Analytical Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrument: Standard GC-MS system.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 60 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning from m/z 40 to 400.
High-Performance Liquid Chromatography (HPLC)
-
Instrument: Standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient: Start with 30% acetonitrile, ramp to 90% acetonitrile over 15 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: 400 MHz NMR spectrometer.
-
Solvent: CDCl₃.
-
¹H NMR: Acquire standard proton spectra. Expected peaks for this compound: ~1.25 ppm (t, 3H), ~3.60 ppm (s, 2H), ~4.15 ppm (q, 2H), ~6.9-7.3 ppm (m, 4H).
-
¹³C NMR: Acquire standard carbon spectra.
Data Presentation
Table 1: Hypothetical GC-MS Analysis of a Crude Reaction Mixture
| Retention Time (min) | Compound | Area % | Key m/z fragments |
| 3.2 | Diethyl Ether | 2.5 | 74, 59, 45, 31 |
| 5.8 | Ethanol | 10.2 | 46, 45, 31 |
| 8.5 | This compound | 82.3 | 182, 109, 91 |
| 10.1 | 3-Fluorophenylacetic acid | 5.0 | 154, 109, 91 |
Table 2: Hypothetical HPLC Analysis of a Purified Product
| Retention Time (min) | Compound | Area % |
| 7.2 | This compound | 99.5 |
| 8.9 | Unidentified Impurity | 0.5 |
Visualizations
Caption: Fischer esterification pathway for this compound synthesis.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Caption: Analytical workflow for byproduct identification in the reaction mixture.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. 3-Fluorophenylacetic acid (331-25-9) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epfl.ch [epfl.ch]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Purification of "Ethyl 2-(3-fluorophenyl)acetate" derivatives by column chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of Ethyl 2-(3-fluorophenyl)acetate and its derivatives using column chromatography. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the column chromatography of fluorinated phenylacetate esters.
Question 1: Why am I seeing poor separation or overlapping spots between my desired product and impurities?
Answer: Poor separation is a frequent issue that can stem from several factors, from solvent selection to column preparation.
-
Suboptimal Solvent System: The polarity of your mobile phase (eluent) is the most critical factor for achieving good separation.[1][2] If the eluent is too polar, all compounds will travel quickly down the column with little interaction with the stationary phase, resulting in co-elution. If it's not polar enough, compounds may move too slowly or not at all.
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Solution: Systematically screen different solvent systems using Thin Layer Chromatography (TLC) first.[3] Aim for a solvent system that gives your desired compound an Rf value of approximately 0.25-0.35 for the best separation.[2] A good starting point for moderately polar compounds like this compound is a mixture of ethyl acetate and a non-polar solvent like hexanes or heptane.[4][5]
-
-
Improper Column Packing: Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase, causing band broadening and poor separation.[1]
-
Column Overloading: Loading too much crude sample relative to the amount of silica gel will exceed the column's separation capacity.
-
Solution: A general rule of thumb is to use a silica gel-to-sample weight ratio of at least 30:1 for simple separations and up to 100:1 or more for difficult separations (compounds with very close Rf values).[6]
-
Question 2: My compound seems to be stuck at the top of the column and won't elute, even with a high-polarity solvent.
Answer: This issue, often indicated by a persistent colored or UV-active band at the top of the silica, can be due to compound instability or solubility issues.
-
Compound Decomposition: Silica gel is slightly acidic and can cause decomposition of sensitive compounds.[7][8] The resulting highly polar baseline material will remain strongly adsorbed to the stationary phase.[8]
-
Solution 1: First, confirm instability by spotting your compound on a TLC plate, letting it sit for an hour, and then eluting it. If a new spot appears at the baseline, your compound is likely unstable on silica.[7]
-
Solution 2: Deactivate the silica gel by preparing a slurry with a small amount of a base, such as triethylamine (~1%), in your eluent.[9] Alternatively, use a different stationary phase like alumina (neutral or basic) or Florisil.[7]
-
-
Insolubility: The compound may have precipitated at the top of the column if it has poor solubility in the chosen mobile phase.
-
Solution: Ensure your crude material is fully dissolved before loading. If insolubility in the eluent is an issue, you can load the sample by adsorbing it onto a small amount of silica gel (dry loading) first.[6]
-
Question 3: The separation looks good, but the compound is eluting very slowly with excessive "tailing" in the fractions.
Answer: Tailing, where the spots on a TLC plate appear as a comet-like streak, can make it difficult to obtain pure fractions and reduces yield.
-
Strong Analyte-Silica Interaction: The functional groups on your molecule may be interacting too strongly with the acidic silanol groups on the silica surface.
-
Solution: When you notice the compound starting to elute, you can gradually increase the polarity of the mobile phase (gradient elution).[10] This will help push the compound off the column more quickly and sharpen the elution band, reducing tailing.[10] For basic compounds, adding a small amount of triethylamine or ammonia in methanol to the eluent can significantly improve peak shape.[4][5]
-
-
Sample Loading Issues: Loading the sample in a solvent that is significantly more polar than the mobile phase can cause band distortion and tailing.
-
Solution: Dissolve and load your sample in the initial, least polar mobile phase or a solvent of even lower polarity if possible.[11]
-
Question 4: Are there special considerations for purifying fluorinated compounds like this compound?
Answer: Yes, the presence of fluorine atoms can alter a molecule's properties in ways that affect chromatographic behavior.
-
Altered Polarity and Interactions: Fluorine is highly electronegative but has low polarizability. Lightly fluorinated compounds may have unique interactions with both the stationary and mobile phases that differ from their non-fluorinated analogs.[12] While standard silica gel chromatography is usually effective, you may observe unexpected elution orders or selectivity.
-
Alternative Stationary Phases: For difficult separations involving fluorinated molecules, specialized fluorinated stationary phases (fluorous phases) can be used in reversed-phase HPLC to exploit "fluorophilicity," though this is less common for standard preparative column chromatography.[12][13] For most lab-scale purifications, standard silica gel remains the first choice.
Experimental Protocols & Data
Protocol 1: Standard Silica Gel Column Chromatography
This protocol provides a detailed methodology for purifying a crude reaction mixture containing this compound derivatives.
-
TLC Analysis & Solvent Selection:
-
Dissolve a small amount of the crude mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate in various solvent systems (see Table 1 for suggestions).
-
Visualize the spots using a UV lamp (254 nm) and/or a chemical stain (e.g., potassium permanganate).
-
The ideal solvent system is one that moves all components off the baseline and provides the best possible separation, with the target compound having an Rf of ~0.25-0.35.
-
-
Column Preparation (Wet Packing Method):
-
Select a glass column of appropriate size. The silica gel bed should have a height-to-diameter ratio of about 8:1 to 10:1.
-
Place a small plug of cotton or glass wool at the bottom of the column and add a thin layer (0.5 cm) of sand.
-
Clamp the column perfectly vertically.
-
In a beaker, prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column. Gently tap the side of the column to help the silica settle evenly and dislodge any air bubbles.
-
Open the stopcock to drain some solvent, which helps compact the bed. Add more slurry as needed until the desired height is reached. Do not let the top of the silica bed run dry.
-
Add another thin layer of sand on top of the silica bed to prevent it from being disturbed during solvent addition.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude product (e.g., 1 gram) in a minimal amount of a volatile solvent like dichloromethane.
-
Add 2-3 grams of silica gel to this solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column, opening the stopcock to begin the flow.
-
Maintain a constant level of solvent above the silica bed throughout the process.
-
Collect the eluting solvent in a series of numbered test tubes or flasks.
-
If using a gradient, start with the low-polarity solvent system determined from TLC and gradually increase the percentage of the more polar solvent (see Table 2).
-
-
Analysis of Fractions:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified compound.
-
Data Tables
Table 1: Suggested Starting Solvent Systems for TLC Analysis
| Compound Polarity | Non-Polar Solvent | Polar Solvent | Starting Ratio (v/v) | Notes |
| Non-polar | Hexane / Heptane | Ethyl Acetate | 95:5 | Good for hydrocarbons, ethers, and some esters.[4] |
| Moderately Polar | Hexane / Heptane | Ethyl Acetate | 80:20 to 70:30 | Likely starting point for this compound. [4][14] |
| Moderately Polar | Dichloromethane | Ethyl Acetate | 98:2 | Dichloromethane is a stronger eluent than hexane.[4] |
| Polar | Dichloromethane | Methanol | 98:2 to 95:5 | For more polar compounds like alcohols or amides. Use with caution, as methanol can dissolve silica.[4] |
| Very Polar / Basic | Dichloromethane | 7N Ammonia in Methanol | 95:5 | Effective for moving basic compounds like amines off the baseline.[5] |
Table 2: Example TLC to Column Gradient Elution Guide (Based on an initial TLC showing good separation in 20% Ethyl Acetate/Hexane)
| Step | Column Volumes (CV) | Mobile Phase Composition | Purpose |
| 1 | 2-3 CVs | 10% Ethyl Acetate / Hexane | Elute very non-polar impurities. |
| 2 | 5-10 CVs | 20% Ethyl Acetate / Hexane | Elute the target compound. |
| 3 | 2-3 CVs | 40% Ethyl Acetate / Hexane | Elute more polar impurities. |
| 4 | 2 CVs | 100% Ethyl Acetate | Flush any remaining highly polar substances from the column. |
Visualizations
Experimental Workflow
Caption: Workflow for column chromatography purification.
Troubleshooting Decision Tree: Poor Separation
Caption: Decision tree for troubleshooting poor separation.
References
- 1. chromtech.com [chromtech.com]
- 2. web.uvic.ca [web.uvic.ca]
- 3. researchgate.net [researchgate.net]
- 4. chem.rochester.edu [chem.rochester.edu]
- 5. Solvent Systems for Silica Gel Column Chromatography [commonorganicchemistry.com]
- 6. orgsyn.org [orgsyn.org]
- 7. Chromatography [chem.rochester.edu]
- 8. reddit.com [reddit.com]
- 9. labcluster.com [labcluster.com]
- 10. Purification [chem.rochester.edu]
- 11. Reddit - The heart of the internet [reddit.com]
- 12. Separation of Fluorinated Amino Acids and Oligopeptides from their Non-fluorinated Counterparts using High-performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. researchgate.net [researchgate.net]
Optimizing reaction yield for "Ethyl 2-(3-fluorophenyl)acetate" alkylation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction yield for the alkylation of Ethyl 2-(3-fluorophenyl)acetate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Troubleshooting Guide
This guide addresses common issues encountered during the alkylation of this compound, presented in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in the alkylation of this compound can stem from several factors. The most common issues are incomplete deprotonation of the starting material, side reactions, and suboptimal reaction conditions.
-
Incomplete Deprotonation: The crucial first step is the formation of the enolate. Using a weak base will result in an equilibrium with the starting material, leading to low concentrations of the reactive enolate and promoting side reactions.[1]
-
Solution: Employ a strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Lithium Hexamethyldisilazide (LHMDS) to ensure complete and irreversible deprotonation.[2] It is critical to use at least a stoichiometric equivalent of the base.
-
-
Side Reactions:
-
O-alkylation vs. C-alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom.[3] O-alkylation leads to the formation of an undesired enol ether byproduct.
-
Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, especially if an excess of the base and alkylating agent is used.
-
Solution: Use a slight excess (1.05-1.1 equivalents) of the ester relative to the base and add the alkylating agent slowly at a low temperature to favor mono-alkylation.
-
-
Elimination: If using a secondary or sterically hindered primary alkyl halide, an E2 elimination reaction can compete with the desired SN2 alkylation, forming an alkene byproduct.[5]
-
Solution: Whenever possible, use primary, unhindered alkyl halides such as methyl iodide, ethyl iodide, or benzyl bromide.[5]
-
-
-
Suboptimal Reaction Conditions:
-
Temperature: The temperature for both deprotonation and alkylation is critical.
-
Solution: Deprotonation with LDA is typically performed at -78°C to prevent side reactions of the strong base. The alkylation step can often be slowly warmed to room temperature, but this should be optimized for each specific alkylating agent.
-
-
Moisture: LDA and other strong bases are extremely sensitive to moisture. Any water present will quench the base and the enolate, drastically reducing the yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use, and perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Use anhydrous solvents.
-
-
Q2: I am observing the formation of multiple products in my reaction mixture. How can I identify and minimize them?
A2: The presence of multiple products indicates competing side reactions. The most likely side products are the dialkylated ester, the O-alkylated product, and potentially products from the self-condensation of the starting ester (a Claisen-like condensation).
-
Identification: Use techniques like GC-MS to identify the mass of the different products. 1H and 13C NMR spectroscopy will help elucidate their structures. The O-alkylated product will show characteristic shifts for a vinyl ether, while the dialkylated product will lack the alpha-proton signal in the 1H NMR spectrum.
-
Minimization Strategies:
-
Dialkylation: As mentioned in A1, use a slight excess of the starting ester and slow addition of the alkylating agent.
-
O-alkylation: Utilize THF as the solvent and a lithium counterion to favor C-alkylation.[2][4]
-
Self-Condensation: Ensure complete deprotonation by using a strong base like LDA before adding the alkylating agent. Adding the ester solution slowly to the LDA solution at -78°C can also minimize this side reaction.[1]
-
Frequently Asked Questions (FAQs)
Q: What is the best base to use for the alkylation of this compound?
A: A strong, non-nucleophilic, sterically hindered base is recommended to ensure complete and rapid deprotonation without competing nucleophilic attack on the ester. Lithium Diisopropylamide (LDA) is the most common and effective choice for this type of reaction. Lithium Hexamethyldisilazide (LHMDS) is also a suitable alternative.[2]
Q: Which solvent is most appropriate for this reaction?
A: Anhydrous Tetrahydrofuran (THF) is the solvent of choice. It is a weakly coordinating solvent that favors C-alkylation, which is the desired reaction pathway.[4] Other ethereal solvents like diethyl ether can also be used, but THF is generally preferred for its ability to dissolve LDA and stabilize the enolate.
Q: What types of alkylating agents are most effective?
A: The reaction proceeds via an SN2 mechanism, so the reactivity of the alkylating agent is crucial. Highly reactive primary alkyl halides, such as methyl iodide, ethyl iodide, allyl bromide, and benzyl bromide, will give the best results.[5] Secondary alkyl halides react much slower and are more prone to elimination side reactions, while tertiary alkyl halides are generally unreactive.[5]
Q: How does the fluorine substituent on the phenyl ring affect the reaction?
A: The electron-withdrawing nature of the fluorine atom will slightly increase the acidity of the alpha-protons of the ester. This can make deprotonation slightly easier compared to the unsubstituted ethyl phenylacetate. However, it is not expected to significantly alter the general reaction conditions required.
Q: What is a standard work-up and purification procedure for this reaction?
A: The reaction is typically quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH4Cl) at low temperature. The product is then extracted into an organic solvent like ethyl acetate or diethyl ether. The organic layer is washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, most commonly by flash column chromatography on silica gel.
Experimental Protocols
The following is a general, representative protocol for the alkylation of this compound with ethyl iodide. This protocol is based on standard procedures for the alkylation of similar phenylacetate esters and should be optimized for specific experimental setups.
Materials:
-
This compound
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Ethyl iodide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Preparation of LDA: In a flame-dried, two-neck round-bottom flask under an argon atmosphere, dissolve diisopropylamine (1.1 eq.) in anhydrous THF. Cool the solution to -78°C in a dry ice/acetone bath. To this solution, add n-BuLi (1.05 eq.) dropwise via syringe. Stir the solution at -78°C for 20 minutes, then warm to 0°C for 10 minutes before re-cooling to -78°C.
-
Enolate Formation: In a separate flame-dried flask under argon, dissolve this compound (1.0 eq.) in anhydrous THF. Add this solution dropwise to the freshly prepared LDA solution at -78°C. Stir the resulting mixture at -78°C for 30-60 minutes to ensure complete enolate formation.
-
Alkylation: To the enolate solution at -78°C, add ethyl iodide (1.1 eq.) dropwise. Stir the reaction mixture at -78°C for 1-2 hours, then allow it to warm slowly to room temperature and stir overnight.
-
Work-up: Cool the reaction mixture to 0°C and quench by the slow, dropwise addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ethyl 2-(3-fluorophenyl)butanoate.
Data Presentation
Table 1: Troubleshooting Guide Summary
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation | Use a strong, non-nucleophilic base like LDA (≥1 eq.). |
| Presence of moisture | Use anhydrous solvents and oven-dried glassware under an inert atmosphere. | |
| Suboptimal temperature | Maintain -78°C for deprotonation and initial alkylation. | |
| Multiple Products | Dialkylation | Use a slight excess of the ester and add the alkylating agent slowly. |
| O-alkylation | Use THF as the solvent and a lithium-based counterion. | |
| Self-condensation | Ensure complete enolate formation before adding the alkylating agent. | |
| Reaction Fails to Proceed | Inactive alkylating agent | Use a primary, unhindered alkyl halide (e.g., MeI, EtI, BnBr). |
| Degraded base (n-BuLi) | Titrate the n-BuLi solution before use to determine its exact molarity. |
Table 2: Influence of Reaction Parameters on C- vs. O-Alkylation
| Parameter | Favors C-Alkylation | Favors O-Alkylation | Rationale |
| Solvent | Weakly coordinating (e.g., THF, Diethyl Ether) | Strongly coordinating (e.g., DMSO, HMPA) | Strongly coordinating solvents solvate the cation, leading to a more "naked" and reactive oxygen anion.[4] |
| Counterion | Small, hard cations (e.g., Li+) | Larger, softer cations (e.g., K+) | Lithium coordinates more tightly to the oxygen atom, sterically hindering O-alkylation. |
| Alkylating Agent | "Softer" electrophiles (e.g., Alkyl iodides) | "Harder" electrophiles (e.g., Alkyl sulfates) | Governed by Hard-Soft Acid-Base (HSAB) theory. |
Visualizations
Caption: A step-by-step workflow for the alkylation of this compound.
Caption: A decision tree for troubleshooting low yields in the alkylation reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Friedel–Crafts alkylation reaction with fluorinated alcohols as hydrogen-bond donors and solvents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Highly Enantioselective Direct Alkylation of Arylacetic Acids with Chiral Lithium Amides as Traceless Auxiliaries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Challenges in the scale-up of "Ethyl 2-(3-fluorophenyl)acetate" reactions
Welcome to the technical support center for the scale-up of Ethyl 2-(3-fluorophenyl)acetate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during the reaction, work-up, and purification stages.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via Fischer esterification of 3-fluorophenylacetic acid with ethanol.
| Issue ID | Problem | Potential Causes | Recommended Actions |
| EY-01 | Low Reaction Conversion / Low Yield | 1. Insufficient catalyst loading.2. Reaction has not reached equilibrium.3. Water formed during the reaction is inhibiting the forward reaction.4. Reaction temperature is too low. | 1. Increase the amount of acid catalyst (e.g., sulfuric acid) incrementally.2. Extend the reaction time and monitor by an appropriate analytical method (e.g., GC, HPLC).3. Use a Dean-Stark apparatus to remove water azeotropically with a suitable solvent like toluene. Alternatively, use a large excess of ethanol to drive the equilibrium.[1][2]4. Ensure the reaction mixture is maintained at a consistent reflux temperature (typically 80-100°C).[2][3] |
| IP-01 | High Levels of Unreacted 3-Fluorophenylacetic Acid | 1. Incomplete reaction (see EY-01).2. Inefficient removal during work-up. | 1. See recommendations for EY-01.2. During the aqueous work-up, perform multiple washes with a saturated sodium bicarbonate solution to neutralize and extract the acidic starting material. Check the pH of the aqueous layer to ensure it is basic. |
| IP-02 | Presence of Diethyl Ether By-product | 1. High reaction temperatures and/or high acid catalyst concentration can lead to the dehydration of ethanol.[4] | 1. Carefully control the reaction temperature to avoid excessive heating.2. Optimize the catalyst concentration to the minimum effective amount. |
| IP-03 | Residual Ethanol in Final Product | 1. Inefficient removal during purification.2. Formation of an azeotrope between ethyl acetate, ethanol, and water, making complete separation by simple distillation difficult.[5] | 1. After initial distillation, wash the organic phase with brine to reduce the solubility of ethanol.2. Employ fractional distillation for more efficient separation. Consider using a packed column for better separation efficiency. |
| PU-01 | Difficulty in Phase Separation During Work-up | 1. Formation of an emulsion. | 1. Add a saturated solution of sodium chloride (brine) to the separatory funnel to increase the ionic strength of the aqueous layer, which can help break the emulsion.2. Allow the mixture to stand for a longer period.3. Gentle swirling or stirring of the mixture can sometimes aid in separation. |
| WM-01 | Handling and Disposal of Acidic Waste | 1. The use of strong acid catalysts (e.g., sulfuric acid) generates a significant amount of acidic aqueous waste.[4] | 1. Neutralize the acidic aqueous layers with a suitable base (e.g., sodium carbonate, sodium hydroxide) before disposal, ensuring the final pH is within the acceptable range for your facility's waste treatment.2. Consider exploring the use of solid acid catalysts (e.g., ion-exchange resins), which can be filtered off and potentially reused, simplifying the work-up and reducing liquid waste.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the typical catalyst and loading for the esterification of 3-fluorophenylacetic acid?
A1: A strong protic acid like concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is commonly used as a catalyst.[2] The catalytic amount can range from 1-5 mol% relative to the limiting reagent, 3-fluorophenylacetic acid. It is recommended to start with a lower concentration and optimize based on reaction kinetics and impurity profiles.
Q2: How can I effectively drive the reaction to completion?
A2: Fischer esterification is an equilibrium-limited reaction. To favor the formation of this compound, you can either use a large excess of one of the reactants, typically ethanol (e.g., 5-10 equivalents or using it as the solvent), or remove the water by-product as it is formed.[1] A common laboratory and pilot-plant technique for water removal is azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene.[1]
Q3: What are the expected impurities in the crude product?
A3: The most common impurities are unreacted starting materials (3-fluorophenylacetic acid and ethanol), water, and potentially diethyl ether if the reaction temperature is too high.[4]
Q4: What is the recommended work-up procedure for a large-scale reaction?
A4: After cooling the reaction mixture, it is typically diluted with an organic solvent (e.g., ethyl acetate or toluene). The organic layer is then washed sequentially with water, a saturated aqueous solution of sodium bicarbonate (to remove the acidic catalyst and unreacted 3-fluorophenylacetic acid), and finally with brine (to reduce the amount of dissolved water and aid in phase separation). The organic layer is then dried over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate before solvent removal and purification.
Q5: What are the key challenges in the final purification by distillation?
A5: The primary challenge is the potential formation of a ternary azeotrope of ethyl acetate, ethanol, and water.[5] This can make it difficult to achieve high purity by simple distillation. Fractional distillation with a column that has a high number of theoretical plates is recommended for efficient separation.
Experimental Protocol: Pilot-Scale Synthesis of this compound
This protocol is a representative procedure for the synthesis of this compound on a pilot scale. Note: This is a generalized protocol and should be optimized for specific equipment and safety considerations.
Materials:
| Material | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |
| 3-Fluorophenylacetic acid | 154.14 | 5.00 kg | 1.0 |
| Ethanol (anhydrous) | 46.07 | 14.95 kg (19.0 L) | 10.0 |
| Sulfuric Acid (98%) | 98.08 | 0.16 kg (87 mL) | 0.05 |
| Toluene | - | ~20 L | - |
| Saturated Sodium Bicarbonate Solution | - | As needed | - |
| Saturated Sodium Chloride Solution (Brine) | - | As needed | - |
| Anhydrous Sodium Sulfate | - | As needed | - |
Equipment:
-
50 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, condenser, and a Dean-Stark trap.
-
Heating/cooling mantle.
-
Separatory funnel (or equivalent vessel for liquid-liquid extraction).
-
Distillation apparatus with a fractionating column.
Procedure:
-
Reaction Setup:
-
Charge the reactor with 3-fluorophenylacetic acid (5.00 kg), ethanol (14.95 kg), and toluene (~10 L).
-
Begin agitation and slowly add concentrated sulfuric acid (0.16 kg) to the mixture, monitoring the temperature to ensure it does not rise excessively.
-
-
Esterification:
-
Heat the reaction mixture to reflux (approximately 85-95°C).
-
Collect the water by-product in the Dean-Stark trap. The upper organic layer (toluene/ethanol) should be returned to the reactor.
-
Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC) until the concentration of 3-fluorophenylacetic acid is stable and below the desired threshold (typically <2%). This may take 6-12 hours.
-
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a suitable vessel for extraction.
-
Wash the organic phase with water (2 x 10 L).
-
Carefully wash with saturated sodium bicarbonate solution (3 x 10 L, or until the aqueous layer is basic) to remove unreacted acid and the sulfuric acid catalyst. Caution: CO₂ evolution will occur; ensure adequate venting.
-
Wash with brine (1 x 10 L) to aid in the removal of water.
-
Separate the organic layer and dry it over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the organic phase under reduced pressure to remove the toluene and excess ethanol.
-
Purify the crude this compound by fractional distillation under vacuum to obtain the final product.
-
Data Presentation
Table 1: Typical Reaction Parameters and Outcomes for Fischer Esterification
| Parameter | Lab Scale (Representative) | Pilot Scale (Target) |
| Reactant Ratio (Ethanol:Acid) | 5:1 to 10:1 | 8:1 to 12:1 |
| Catalyst Loading (H₂SO₄) | 2-5 mol% | 1-3 mol% |
| Reaction Temperature | 80-90°C | 85-95°C |
| Reaction Time | 4-8 hours | 6-12 hours |
| Typical Crude Yield | 85-95% | 90-98% |
| Purity after Distillation | >98% | >99% |
Note: These values are illustrative and will vary depending on the specific reaction conditions and equipment.
Visualizations
Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound synthesis.
Fischer Esterification Signaling Pathway
Caption: Simplified mechanism of Fischer Esterification.
References
Technical Support Center: Hydrolysis of Ethyl 2-(3-fluorophenyl)acetate
This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the hydrolysis of Ethyl 2-(3-fluorophenyl)acetate to its corresponding carboxylic acid, 2-(3-fluorophenyl)acetic acid.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My hydrolysis reaction is slow or incomplete. What are the common causes and how can I fix this?
A1: Incomplete hydrolysis is a frequent issue. Several factors can contribute to this:
-
Insufficient Base: For saponification (base-catalyzed hydrolysis), a stoichiometric amount of base is consumed. Ensure you are using at least 1.0 equivalent of the base (e.g., NaOH, KOH, or LiOH). It is common practice to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion.
-
Low Temperature: While some ester hydrolyses proceed at room temperature, many require heating to overcome the activation energy. Heating the reaction mixture to reflux is a standard procedure to increase the reaction rate.
-
Poor Solubility (Biphasic Mixture): this compound has limited solubility in purely aqueous solutions, which can lead to a slow, diffusion-controlled reaction. To create a homogeneous solution, use a co-solvent that is miscible with water, such as tetrahydrofuran (THF), methanol, or ethanol.[1] Be aware that using alcoholic solvents can lead to transesterification.[1]
-
Insufficient Reaction Time: Hydrolysis can take several hours. It is crucial to monitor the reaction's progress until the starting material is fully consumed.
Q2: I'm observing an unexpected side product in my reaction mixture. What is it likely to be?
A2: The most common side product during saponification is the result of transesterification . This occurs if you use an alcohol (e.g., methanol, ethanol) as a co-solvent.[1] For instance, if you use methanol as a solvent with NaOH, you might form Mthis compound. To avoid this, use a non-alcoholic solvent like THF or dioxane.
Q3: What is the difference between acid-catalyzed and base-catalyzed hydrolysis, and which should I choose?
A3:
-
Base-Catalyzed Hydrolysis (Saponification): This method is generally preferred because it is an irreversible process.[2][3] The reaction produces a carboxylate salt, which is deprotonated under the basic conditions and is unreactive towards the alcohol by-product. This irreversibility helps drive the reaction to completion, often resulting in higher yields.[3][4]
-
Acid-Catalyzed Hydrolysis: This is a reversible equilibrium reaction.[5] To achieve high conversion, a large excess of water is required to shift the equilibrium towards the products (the carboxylic acid and alcohol).[5] The workup can also be more complex as it requires neutralization of the acid catalyst.[4]
For most applications aiming for complete conversion, base-catalyzed hydrolysis is the more practical choice.
Q4: How can I effectively monitor the progress of the hydrolysis?
A4: The most common and accessible method in a synthesis lab is Thin-Layer Chromatography (TLC) .
-
Procedure: Spot the starting ester, the reaction mixture, and a co-spot (starting material and reaction mixture) on a TLC plate.
-
Observation: The starting ester is less polar than the resulting carboxylic acid. As the reaction progresses, you will see the spot corresponding to the starting material diminish while a new, lower Rf spot corresponding to the product appears. The reaction is complete when the starting material spot is no longer visible.
-
Tip: Carboxylic acids can sometimes "streak" on silica gel plates. To get a cleaner spot, you can add a small amount of acetic acid (0.5-1%) to your TLC eluent.
For more quantitative analysis, techniques like Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material and the appearance of the product over time.
Q5: What is the standard procedure for isolating the 2-(3-fluorophenyl)acetic acid product after saponification?
A5: The workup procedure is straightforward. After the reaction is complete (as determined by TLC), the basic reaction mixture contains the sodium or potassium salt of the carboxylic acid, which is soluble in water.
-
Cool the reaction mixture to room temperature or in an ice bath.
-
Slowly add a strong acid (e.g., 1M or 2M HCl) to protonate the carboxylate salt. The target pH should be acidic, typically pH 1-2, which you can check with pH paper.
-
The neutral carboxylic acid product will likely be less soluble in water and may precipitate or can be extracted.
-
Extract the aqueous mixture several times with an organic solvent like ethyl acetate or diethyl ether.
-
Combine the organic layers, dry them over an anhydrous salt (like Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product. The product can then be purified further if necessary (e.g., by recrystallization or chromatography).
Troubleshooting Decision Tree
The following diagram provides a logical workflow for troubleshooting common issues during the hydrolysis of this compound.
Caption: Troubleshooting decision tree for hydrolysis issues.
Experimental Protocols & Data
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol describes a standard laboratory procedure for the saponification of this compound.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) in a 3:1 mixture of tetrahydrofuran (THF) and water.
-
Addition of Base: Add sodium hydroxide (NaOH, 1.5 eq) to the solution. You may add it as a solid or as a concentrated aqueous solution.
-
Heating: Heat the reaction mixture to reflux (approximately 70-80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using an eluent of 30% ethyl acetate in hexanes + 0.5% acetic acid). The reaction is complete when the starting ester spot is no longer visible. This typically takes 2-6 hours.
-
Workup - Acidification: Once complete, cool the flask in an ice bath. Slowly add 2M hydrochloric acid (HCl) with stirring until the pH of the solution is ~1-2 (check with pH paper).
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent using a rotary evaporator to yield 2-(3-fluorophenyl)acetic acid.
Experimental Workflow Diagram
Caption: Standard workflow for saponification of an ester.
Table 1: Comparison of Common Hydrolysis Conditions
The following table summarizes common conditions for base-catalyzed ester hydrolysis, providing alternatives for optimization.
| Base | Solvent System | Typical Temp. | Key Considerations |
| NaOH | Water / Ethanol | Reflux | Cost-effective; risk of transesterification with ethanol.[1] |
| KOH | Water / Methanol | Reflux | Similar to NaOH; risk of transesterification with methanol.[1] |
| LiOH | Water / THF | RT to Reflux | Often more effective for sterically hindered or stubborn esters; THF avoids transesterification.[1] |
| NBu₄OH | THF | RT | Used as a last resort for very difficult hydrolyses under non-aqueous conditions.[1] |
References
- 1. reddit.com [reddit.com]
- 2. Ester Reactions Summary and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. organic chemistry - Preference for basic conditions in ester hydrolysis - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. chemguide.co.uk [chemguide.co.uk]
Minimizing side reactions with "Ethyl 2-(3-fluorophenyl)acetate"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-(3-fluorophenyl)acetate. The information is designed to help minimize side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound?
A1: The most prevalent side reactions are hydrolysis of the ester and decarboxylation of the corresponding carboxylic acid intermediate. The extent of these reactions is highly dependent on the reaction conditions, particularly pH and temperature.
Q2: How can I minimize the hydrolysis of this compound during my reaction?
A2: To minimize hydrolysis, it is crucial to maintain anhydrous (dry) conditions and use aprotic solvents. If an aqueous workup is necessary, it should be performed at low temperatures and as quickly as possible. Using buffered solutions to control the pH can also prevent base- or acid-catalyzed hydrolysis.
Q3: Under what conditions is decarboxylation a significant concern?
A3: Decarboxylation typically occurs under harsh acidic or basic conditions, especially at elevated temperatures, after the ester has been hydrolyzed to 3-fluorophenylacetic acid.[1] While phenylacetic acids are not as prone to decarboxylation as β-keto acids, the presence of activating groups on the aromatic ring can influence this side reaction.[1]
Q4: What are the recommended storage conditions for this compound to ensure its stability?
A4: It is recommended to store this compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature in a dry environment.[2] This minimizes exposure to moisture and air, which can lead to hydrolysis over time.
Troubleshooting Guides
Issue 1: Low Yield in Alkylation Reactions
Possible Cause: Competing side reactions such as hydrolysis of the starting material or product, or deprotonation at an undesired position.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Ensure strictly anhydrous reaction conditions. | Moisture will lead to the hydrolysis of the ester, forming 3-fluorophenylacetic acid, which can complicate the reaction and purification. |
| 2 | Use a non-nucleophilic base. | Strong, nucleophilic bases can attack the ester carbonyl, leading to saponification. Consider bases like LDA, NaH, or KHMDS. |
| 3 | Control the reaction temperature. | Add the base and alkylating agent at low temperatures (e.g., -78 °C) to control the enolate formation and prevent side reactions. |
| 4 | Choose an appropriate solvent. | Aprotic solvents like THF, diethyl ether, or dioxane are recommended. |
| 5 | Purify the product quickly after workup. | Minimize the time the product is in contact with aqueous acidic or basic solutions during extraction to prevent hydrolysis. |
Issue 2: Formation of Byproducts in Condensation Reactions (e.g., Knoevenagel, Claisen)
Possible Cause: Self-condensation of the starting materials, hydrolysis of the ester, or subsequent reactions of the desired product.
Troubleshooting Steps:
| Step | Action | Rationale |
| 1 | Optimize the stoichiometry of reactants. | Use a slight excess of the more stable reactant to drive the reaction to completion and minimize self-condensation of the limiting reagent. |
| 2 | Control the amount and type of catalyst. | For base-catalyzed reactions, use a weak base like piperidine or an amine salt to control the reaction rate and prevent vigorous, unselective reactions.[3] |
| 3 | Remove water as it is formed. | In reactions that produce water, such as Knoevenagel condensation, using a Dean-Stark apparatus can shift the equilibrium towards the product and prevent ester hydrolysis. |
| 4 | Monitor the reaction progress closely. | Use techniques like TLC or GC-MS to monitor the reaction and stop it once the starting material is consumed to prevent the formation of degradation products. |
| 5 | Adjust the workup procedure. | Neutralize the reaction mixture carefully and extract the product into a non-polar solvent to minimize the solubility of polar byproducts. |
Experimental Protocols
Protocol 1: General Procedure for Base-Catalyzed Alkylation
-
Preparation: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add a solution of this compound in anhydrous THF (0.1 M).
-
Enolate Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a non-nucleophilic base (e.g., 1.05 equivalents of LDA in THF) dropwise, maintaining the temperature below -70 °C. Stir the mixture for 30-60 minutes at this temperature.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise, again keeping the temperature below -70 °C. Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature and stir overnight.
-
Quenching and Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with brine (2 x 30 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Knoevenagel Condensation
-
Reactant Mixture: In a round-bottom flask, dissolve this compound (1 equivalent) and an aldehyde or ketone (1 equivalent) in a suitable solvent like toluene or ethanol.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine (0.1 equivalents) or a mixture of acetic acid and ammonium acetate.
-
Reaction: Heat the mixture to reflux. If toluene is used as the solvent, equip the flask with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction progress by TLC.
-
Cooling and Crystallization: Once the reaction is complete, cool the mixture to room temperature. The product may crystallize out of the solution. If so, collect the crystals by filtration.
-
Workup: If the product does not crystallize, remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with dilute acid (e.g., 1 M HCl) to remove the basic catalyst, followed by a wash with brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or column chromatography.
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
Caption: Key factors to prevent ester hydrolysis.
References
Technical Support Center: Reaction Kinetics of Ethyl 2-(3-fluorophenyl)acetate
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and kinetic analysis of aryl-substituted esters like Ethyl 2-(3-fluorophenyl)acetate.
Issue 1: Low Yield During Synthesis (Fischer Esterification)
Question: We are attempting to synthesize this compound from 3-fluorophenylacetic acid and ethanol with an acid catalyst, but the yield is consistently low. What are the potential causes and solutions?
Answer: Low yields in Fischer esterification are common due to the reversible nature of the reaction. Here are several factors to investigate:
-
Incomplete Reaction/Equilibrium: The reaction may not have reached completion or has reached an unfavorable equilibrium.
-
Solution: Increase the reaction time or use a Dean-Stark apparatus to remove water, which is a byproduct of the reaction. Shifting the equilibrium towards the product side can significantly improve the yield.
-
-
Catalyst Inefficiency: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be inactive or used in an insufficient amount.
-
Solution: Ensure the catalyst is fresh and anhydrous. A modest increase in the catalyst loading might also be beneficial.
-
-
Steric Hindrance: While the fluorine substituent at the meta position is less likely to cause significant steric hindrance, bulky reactants or catalysts can slow down the reaction.
-
Solution: Ensure the chosen catalyst is appropriate for the substrates.
-
-
Side Reactions: At higher temperatures, side reactions such as ether formation from the alcohol or dehydration of the starting acid can occur.
-
Solution: Optimize the reaction temperature. It should be high enough to ensure a reasonable reaction rate but not so high as to promote side reactions.
-
Issue 2: Inconsistent Results in Hydrolysis Kinetic Studies
Question: Our kinetic data for the hydrolysis of this compound shows poor reproducibility. What could be the reasons for this?
Answer: Inconsistent kinetic data often stems from a lack of precise control over experimental parameters. Consider the following:
-
Temperature Fluctuations: Ester hydrolysis is highly sensitive to temperature changes.
-
Solution: Use a constant temperature water bath to maintain a stable reaction temperature.
-
-
pH Variations: The rate of hydrolysis is pH-dependent.
-
Solution: Employ a buffer solution to maintain a constant pH throughout the experiment.
-
-
Impure Reactants: Impurities in the ester, base, or solvent can interfere with the reaction.
-
Solution: Purify the this compound before use and use high-purity solvents and reagents.
-
-
Inaccurate Concentration Measurements: Errors in determining the concentrations of reactants will lead to incorrect rate constant calculations.
-
Solution: Calibrate all analytical instruments and use precise techniques for preparing solutions and taking samples.
-
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What is a typical experimental protocol for the synthesis of this compound via Fischer Esterification?
-
A1: A general procedure involves refluxing 3-fluorophenylacetic acid with an excess of ethanol in the presence of a catalytic amount of a strong acid (e.g., concentrated sulfuric acid). The reaction is monitored by a suitable technique like Thin Layer Chromatography (TLC). Upon completion, the excess ethanol is removed by distillation, and the crude product is purified, typically by extraction and subsequent distillation or chromatography.
-
-
Q2: How does the fluorine substituent in this compound affect the esterification reaction compared to the synthesis of ethyl phenylacetate?
-
A2: The fluorine atom is an electron-withdrawing group. This can have a modest accelerating effect on the rate of esterification by making the carbonyl carbon slightly more electrophilic. However, this effect is generally less pronounced for a meta-substituent compared to a para-substituent.
-
Hydrolysis
-
Q3: What is the expected reaction order for the alkaline hydrolysis of this compound?
-
A3: The alkaline hydrolysis of esters, also known as saponification, is typically a second-order reaction, being first order with respect to both the ester and the hydroxide ion.[1]
-
-
Q4: How can we monitor the progress of the hydrolysis reaction to determine the reaction kinetics?
-
A4: Several methods can be employed:
-
Titration: Aliquots of the reaction mixture can be taken at different time intervals, the reaction quenched (e.g., by adding excess acid), and the remaining base titrated.
-
Spectroscopy: If there is a suitable chromophore, UV-Vis spectroscopy can be used to monitor the change in concentration of the reactant or product.
-
Conductivity: As the reaction progresses, the concentration of hydroxide ions decreases, leading to a change in the electrical conductivity of the solution. This can be measured over time.
-
-
-
Q5: What are the expected products of the hydrolysis of this compound?
-
A5: Under basic conditions, hydrolysis will yield 3-fluorophenylacetate and ethanol. In acidic conditions, the products will be 3-fluorophenylacetic acid and ethanol.
-
Data Presentation
Table 1: Comparison of Reaction Parameters for the Hydrolysis of Substituted Phenylacetates
| Compound | Substituent | Relative Rate of Hydrolysis (Qualitative) | Electronic Effect of Substituent |
| Ethyl Phenylacetate | H | Reference | Neutral |
| Ethyl 2-(4-nitrophenyl)acetate | 4-NO₂ | Faster | Electron-withdrawing |
| Ethyl 2-(4-methylphenyl)acetate | 4-CH₃ | Slower | Electron-donating |
| This compound | 3-F | Expected to be slightly faster | Electron-withdrawing |
Note: This table is illustrative and based on general principles of substituent effects on reaction rates. The relative rate for this compound is a prediction.
Experimental Protocols
Protocol 1: General Procedure for Fischer Esterification
-
Combine 3-fluorophenylacetic acid and a 5-fold molar excess of absolute ethanol in a round-bottom flask.
-
Add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the acid's weight).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress using TLC until the starting acid is consumed.
-
Cool the reaction mixture to room temperature.
-
Neutralize the excess acid with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure and purify the resulting crude ester by vacuum distillation.
Protocol 2: General Procedure for Kinetic Study of Alkaline Hydrolysis
-
Prepare stock solutions of this compound and sodium hydroxide in a suitable solvent (e.g., a water-ethanol mixture).
-
Place both solutions in a constant temperature bath to reach thermal equilibrium.
-
Initiate the reaction by mixing equal volumes of the two solutions in a reaction vessel maintained at the same constant temperature.
-
At regular time intervals, withdraw a known volume of the reaction mixture.
-
Quench the reaction immediately by adding the aliquot to a known excess of a standard acid solution (e.g., HCl).
-
Back-titrate the unreacted acid with a standard solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein).
-
Calculate the concentration of the ester at each time point and use this data to determine the rate constant.
Mandatory Visualization
Caption: Experimental workflow for the synthesis and kinetic analysis of this compound.
Caption: Troubleshooting decision tree for low yield in ester synthesis.
References
Technical Support Center: Improving the Purity of Ethyl 2-(3-fluorophenyl)acetate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the purification of Ethyl 2-(3-fluorophenyl)acetate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Common impurities typically arise from the starting materials, side reactions, or the workup process. These include unreacted 3-fluorophenylacetic acid, excess ethanol, residual acid catalyst (e.g., sulfuric acid), water, and byproducts from side reactions.[1][2] Solvents used during extraction, such as ethyl acetate or dichloromethane, may also be present.[3]
Q2: My purified product has a yellowish tint. What is the likely cause and how can I remove it?
A2: A yellowish tint often indicates the presence of colored, high-molecular-weight byproducts or degradation products. These can sometimes be removed by treatment with activated carbon followed by filtration before a final purification step like distillation or column chromatography.
Q3: Which purification technique is most suitable for achieving high purity (>99.5%) this compound?
A3: For achieving high purity, a multi-step approach is often best. Flash column chromatography is effective for removing closely related impurities[4][5], while vacuum distillation is excellent for separating volatile impurities and can yield a very pure final product, given the compound's high boiling point (approx. 224°C at 760 mmHg)[6]. Combining these methods is a robust strategy.
Q4: How can I effectively remove residual water from the product?
A4: Residual water can be removed by washing the organic solution with a saturated sodium chloride (brine) solution, followed by drying over an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) before filtration and removal of the solvent.[7] For trace amounts in the final product, azeotropic distillation with a suitable solvent like toluene might be an option, although this is more complex.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification process.
Problem 1: Low overall yield after purification.
-
Question: My final yield of pure product is very low after column chromatography. What are the potential causes?
-
Answer: Low yield can result from several factors:
-
Improper Column Packing: An improperly packed column can lead to poor separation and loss of product.
-
Incorrect Solvent System: If the eluent is too polar, the product may elute too quickly along with impurities. If it's not polar enough, the product may not elute completely from the column.
-
Product Adsorption: The silica gel itself is slightly acidic and can sometimes irreversibly adsorb certain compounds.
-
Sample Loading: Overloading the column can significantly degrade separation efficiency, forcing you to discard mixed fractions.[4]
-
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
-
Question: I'm trying to recrystallize my product, but it separates as an oil. What should I do?
-
Answer: Oiling out typically happens when the solute is insoluble in the hot solvent at its boiling point or when the solution is supersaturated with impurities.[8]
-
Troubleshooting Steps:
-
Re-heat the solution to dissolve the oil, then add more of the good solvent until the solution is just clear.
-
Allow for very slow cooling. Rapid cooling encourages oil formation. Let the flask cool to room temperature slowly before moving it to an ice bath.
-
Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.[9]
-
Re-evaluate your solvent system. You may need a different solvent or a solvent pair (e.g., Hexane/Ethyl Acetate).[8]
-
-
Problem 3: Product appears to be degrading during vacuum distillation.
-
Question: I observe charring or darkening of my product in the distillation flask, even under vacuum. Why is this happening?
-
Answer: Thermal degradation can occur if the distillation temperature is too high, even under vacuum. This can be exacerbated by the presence of acidic or basic impurities.
-
Troubleshooting Steps:
-
Ensure a high-quality vacuum to lower the boiling point as much as possible.
-
Neutralize the crude product before distillation. Wash the organic solution with a mild base like 5% sodium bicarbonate solution, followed by water, to remove any acidic residues.[7]
-
Use a lower-temperature heating source, like an oil bath, for more uniform and controlled heating.
-
-
Data Presentation
Table 1: Common Impurities in this compound Synthesis
| Impurity Name | Chemical Formula | Origin | Recommended Removal Method |
| 3-Fluorophenylacetic Acid | C₈H₇FO₂ | Unreacted starting material | Aqueous wash with 5% NaHCO₃ |
| Ethanol | C₂H₅OH | Unreacted starting material | Aqueous wash |
| Water | H₂O | Reaction byproduct, workup | Drying with MgSO₄, Brine wash |
| Diethyl Ether (self-condensation of ethanol) | C₄H₁₀O | Side reaction | Vacuum Distillation |
| Residual Acid Catalyst (e.g., H₂SO₄) | H₂SO₄ | Catalyst | Aqueous wash with 5% NaHCO₃ |
| Workup Solvents (e.g., Ethyl Acetate) | C₄H₈O₂ | Extraction | Rotary Evaporation, Distillation |
Table 2: Comparison of Primary Purification Methods
| Method | Purity Achievable | Throughput | Key Advantages | Key Disadvantages |
| Vacuum Distillation | >99% | Moderate to High | Excellent for removing non-volatile and highly volatile impurities. Scalable. | Potential for thermal degradation. Not effective for impurities with similar boiling points. |
| Flash Chromatography | >99.5% | Low to Moderate | Excellent for separating structurally similar impurities.[4] | Requires significant solvent volumes. Can be labor-intensive. Not easily scalable. |
| Recrystallization | >98% (if solid) | Low to High | Potentially simple and scalable if a suitable solvent is found. | The target compound is a liquid at room temperature, making this method generally unsuitable.[10][11] |
Experimental Protocols
Protocol 1: Purification by Vacuum Distillation
-
Preparation: Ensure the crude this compound is dry and free of acidic impurities by performing an aqueous workup with 5% NaHCO₃ solution, followed by a brine wash and drying over anhydrous MgSO₄.
-
Apparatus Setup: Assemble a standard short-path distillation apparatus. Use a heating mantle with a magnetic stirrer and an oil bath for even heating. Connect the apparatus to a vacuum pump with a cold trap.
-
Distillation:
-
Add the crude product to the distillation flask (no more than 2/3 full) along with a magnetic stir bar.
-
Begin stirring and slowly apply vacuum.
-
Gradually heat the oil bath. The boiling point will depend on the vacuum level.
-
Collect the fraction that distills at a constant temperature and has a refractive index consistent with the pure product.
-
Discard any initial forerun and the final high-boiling residue.
-
-
Analysis: Analyze the collected fractions for purity using Gas Chromatography (GC) or ¹H NMR.
Protocol 2: Purification by Flash Column Chromatography
-
Solvent System Selection: Using Thin Layer Chromatography (TLC), determine a suitable solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives the product an Rf value of approximately 0.3.[4]
-
Column Packing:
-
Secure a glass column vertically. Add a small plug of cotton or glass wool at the bottom, followed by a layer of sand.
-
Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without air bubbles.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane.
-
Adsorb this solution onto a small amount of silica gel by removing the solvent via rotary evaporation until a free-flowing powder is obtained.
-
Carefully add this dry-loaded sample to the top of the column.[4]
-
-
Elution:
-
Gently add the eluent to the column and apply positive pressure (air or nitrogen) to achieve a steady flow rate.
-
Collect fractions in test tubes and monitor the elution process using TLC.
-
-
Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 3: Purity Analysis by Gas Chromatography (GC)
-
Sample Preparation: Prepare a dilute solution of the purified product (approx. 1 mg/mL) in a high-purity solvent like ethyl acetate or dichloromethane.
-
Instrumentation (Typical Conditions):
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5, HP-5ms).
-
Injector Temperature: 250°C.
-
Detector (FID) Temperature: 280°C.
-
Oven Program: Start at 80°C, hold for 2 minutes, then ramp at 10-20°C/min to 250°C and hold for 5 minutes.
-
Carrier Gas: Helium or Hydrogen.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample. The purity is determined by the area percent of the main product peak relative to the total area of all peaks in the chromatogram.[12]
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting logic for diagnosing sources of low purity.
References
- 1. reddit.com [reddit.com]
- 2. coachbenner.weebly.com [coachbenner.weebly.com]
- 3. greenfield.com [greenfield.com]
- 4. orgsyn.org [orgsyn.org]
- 5. op.niscpr.res.in [op.niscpr.res.in]
- 6. This compound [myskinrecipes.com]
- 7. Purification of Ethyl acetate - Chempedia - LookChem [lookchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. science.uct.ac.za [science.uct.ac.za]
- 10. cymitquimica.com [cymitquimica.com]
- 11. cymitquimica.com [cymitquimica.com]
- 12. dxhx.pku.edu.cn [dxhx.pku.edu.cn]
Validation & Comparative
Comparative Reactivity of 2-, 3-, and 4-Fluorophenylacetate Isomers: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the subtle differences in reactivity among isomeric compounds is paramount for predicting metabolic stability, designing effective prodrugs, and developing robust synthetic methodologies. This guide provides a comparative analysis of the reactivity of 2-, 3-, and 4-fluorophenylacetate isomers, with a focus on their hydrolysis kinetics. The strategic placement of a fluorine atom on the phenyl ring significantly influences the electrophilicity of the ester's carbonyl carbon, thereby altering its susceptibility to nucleophilic attack.
The electronic properties of the fluorine substituent are twofold: it exerts a strong electron-withdrawing inductive effect (-I) and a weaker, position-dependent electron-donating resonance effect (+R). The interplay of these effects governs the overall reactivity of the ester. In all three isomers, the inductive effect deactivates the phenyl ring to some extent. However, the resonance effect, which involves the donation of a lone pair of electrons from fluorine to the pi-system of the ring, is most pronounced when the fluorine is in the para position and to a lesser extent in the ortho position. This effect is negligible from the meta position.
Comparative Hydrolysis Rates
The electron-withdrawing inductive effect of fluorine increases the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by water or hydroxide ions. This effect is strongest at the ortho position, followed by the meta, and then the para position. Conversely, the electron-donating resonance effect, which is most significant at the para position, counteracts the inductive effect by increasing electron density in the ring and, by extension, slightly reducing the electrophilicity of the carbonyl carbon. The meta position is not significantly affected by resonance.
Based on these electronic effects, the predicted order of reactivity for the alkaline hydrolysis of fluorophenylacetate isomers is:
2-Fluorophenylacetate > 3-Fluorophenylacetate > 4-Fluorophenylacetate
This prediction is based on the dominant influence of the strong inductive effect at the ortho position, leading to the highest reactivity. In the meta position, the inductive effect is still significant, while the resonance effect is absent, resulting in intermediate reactivity. At the para position, the resonance effect partially counteracts the inductive effect, leading to the lowest reactivity among the three isomers.
Quantitative data from studies on analogous systems, such as substituted phenyl benzoates, supports this general trend. For instance, the alkaline hydrolysis of 2-fluorophenyl benzoate is faster than that of 4-fluorophenyl benzoate. While not a direct comparison of phenylacetates, this provides evidence for the stronger activating effect of an ortho-fluoro substituent compared to a para-fluoro substituent.
Experimental Protocols
To quantitatively determine the hydrolysis rates of 2-, 3-, and 4-fluorophenylacetate, a standardized kinetic study is required. The following is a general experimental protocol for monitoring the alkaline hydrolysis of these esters.
Objective: To determine the second-order rate constants for the alkaline hydrolysis of 2-, 3-, and 4-fluorophenylacetate at a constant temperature.
Materials:
-
2-Fluorophenylacetate
-
3-Fluorophenylacetate
-
4-Fluorophenylacetate
-
Sodium hydroxide (NaOH) solution of known concentration (e.g., 0.1 M)
-
Solvent (e.g., a mixture of water and a co-solvent like ethanol or acetonitrile to ensure solubility)
-
Thermostated water bath
-
UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Volumetric flasks, pipettes, and other standard laboratory glassware
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of each fluorophenylacetate isomer of a known concentration in the chosen solvent system.
-
Prepare a stock solution of sodium hydroxide of a known concentration in water.
-
For each kinetic run, prepare a reaction mixture by mixing the ester solution and the NaOH solution in a volumetric flask, ensuring the final concentrations are appropriate for the monitoring technique. The concentration of NaOH should be in large excess compared to the ester to ensure pseudo-first-order kinetics.
-
-
Kinetic Measurement (UV-Vis Spectrophotometry):
-
Equilibrate the reaction mixture and the spectrophotometer cell holder to the desired temperature using the water bath.
-
Initiate the reaction by mixing the ester and NaOH solutions.
-
Immediately transfer a portion of the reaction mixture to the cuvette and place it in the spectrophotometer.
-
Monitor the change in absorbance over time at a wavelength where either the reactant ester or the product phenolate shows significant absorbance. The formation of the fluorophenolate product can often be monitored in the UV region.
-
Record the absorbance at regular time intervals until the reaction is complete.
-
-
Kinetic Measurement (HPLC):
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in each aliquot immediately by adding a small amount of a suitable acid (e.g., hydrochloric acid) to neutralize the NaOH.
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining ester or the formed fluorophenol. A suitable C18 column and a mobile phase of acetonitrile/water or methanol/water are typically used.
-
-
Data Analysis:
-
For pseudo-first-order conditions, plot the natural logarithm of the ester concentration (or a value proportional to it, such as absorbance) versus time.
-
The slope of the resulting straight line will be the negative of the pseudo-first-order rate constant (k').
-
Calculate the second-order rate constant (k) by dividing the pseudo-first-order rate constant by the concentration of the excess reagent (NaOH): k = k' / [NaOH].
-
Repeat the experiment for each isomer under the same conditions to allow for a direct comparison of their reactivities.
-
Visualizing the Reaction Pathway and Experimental Workflow
To better understand the process, the following diagrams illustrate the general mechanism of alkaline ester hydrolysis and a typical experimental workflow.
Caption: General mechanism of alkaline ester hydrolysis.
Caption: Workflow for kinetic analysis of ester hydrolysis.
Conclusion
The comparative reactivity of 2-, 3-, and 4-fluorophenylacetate isomers is governed by the electronic effects of the fluorine substituent. The interplay of inductive and resonance effects leads to a predicted reactivity order of 2- > 3- > 4-fluorophenylacetate for alkaline hydrolysis. For researchers in drug development and organic synthesis, a quantitative understanding of these differences is crucial. The provided experimental protocol offers a framework for obtaining the necessary kinetic data to validate these predictions and to inform the design of molecules with desired reactivity profiles.
A Comparative Guide for Researchers: Ethyl 2-(3-fluorophenyl)acetate vs. Ethyl 2-(4-fluorophenyl)acetate in Synthetic Chemistry
An In-depth Analysis of Two Key Intermediates in the Synthesis of Biologically Active Molecules
For researchers and professionals in drug development and synthetic chemistry, the choice of starting materials is a critical decision that can significantly impact reaction outcomes and the biological efficacy of the final compounds. This guide provides a comprehensive comparison of two isomeric building blocks, Ethyl 2-(3-fluorophenyl)acetate and Ethyl 2-(4-fluorophenyl)acetate, focusing on their application in the synthesis of bioactive molecules, particularly in the context of anticancer research. While direct comparative studies are limited, this guide synthesizes available data to offer a clear and objective overview of their respective properties and performance.
Physicochemical Properties
A fundamental understanding of the physical and chemical properties of these isomers is essential for their effective use in synthesis. The position of the fluorine atom on the phenyl ring subtly influences these characteristics.
| Property | This compound | Ethyl 2-(4-fluorophenyl)acetate |
| CAS Number | 587-47-3[1] | 587-88-2 |
| Molecular Formula | C₁₀H₁₁FO₂[1] | C₁₀H₁₁FO₂ |
| Molecular Weight | 182.19 g/mol [1] | 182.19 g/mol |
| Appearance | Liquid[1] | Colorless to yellow solid or liquid |
| Purity | Typically ≥97%[1] | Typically ≥98% |
Performance in Synthesis: A Focus on Benzofuran Derivatives
Both this compound and Ethyl 2-(4-fluorophenyl)acetate are valuable precursors for the synthesis of a variety of heterocyclic compounds, including benzofurans, which are known for their broad range of biological activities, including anticancer properties.[2][3][4][5] The synthesis of benzofurans often involves a multi-step process, and the choice of the fluorinated starting material can influence the overall efficiency and yield.
Illustrative Synthetic Pathway to Benzofuran Core:
Caption: General workflow for the synthesis of fluorinated benzofurans.
Biological Activity: The Importance of Fluorine Positioning
The position of the fluorine atom on the phenyl ring of the final benzofuran derivative can have a profound impact on its biological activity. Structure-activity relationship (SAR) studies on various heterocyclic compounds, including benzofurans, have consistently shown that the location of halogen substituents is a critical determinant of cytotoxicity and target selectivity.[6]
Research on benzofuran derivatives has indicated that substitutions at the para-position of a phenyl ring are often more likely to form favorable hydrophobic interactions with biological targets.[1] Specifically, the addition of a fluorine atom at the 4-position of a 2-benzofuranyl group has been shown to increase potency and inhibitory activity in certain contexts.[1] This suggests that derivatives synthesized from Ethyl 2-(4-fluorophenyl)acetate may have a higher probability of exhibiting potent anticancer activity.
Potential Signaling Pathways Targeted by Fluorinated Benzofuran Derivatives:
Several key signaling pathways are frequently dysregulated in cancer and are common targets for anticancer drugs. Fluorinated benzofuran derivatives may exert their cytotoxic effects by modulating one or more of these pathways.
Caption: Potential signaling pathways targeted by fluorinated benzofurans.
The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival and is often overactive in cancer.[3][4][7] The RAS/RAF/MAPK pathway is another critical signaling cascade that controls cell proliferation and is frequently mutated in various cancers.[8][9][10][11] The JNK signaling pathway plays a complex role in cancer, with its effects on cell survival and apoptosis being context-dependent.[2][5][12][13][14]
Experimental Protocols
To aid researchers in their synthetic endeavors, this section provides a representative experimental protocol for the synthesis of a benzofuran derivative, which can be adapted for use with either fluorinated starting material. This is followed by a standard protocol for assessing the cytotoxic activity of the synthesized compounds.
General Procedure for the Synthesis of 2-(Fluorophenyl)-3-methylbenzofurans
This protocol is a general representation and may require optimization for specific substrates.
Materials:
-
This compound or Ethyl 2-(4-fluorophenyl)acetate
-
A substituted salicylaldehyde
-
Palladium(II) acetate (Pd(OAc)₂)
-
A suitable phosphine ligand (e.g., triphenylphosphine)
-
A base (e.g., potassium carbonate)
-
A suitable solvent (e.g., DMF or toluene)
Procedure:
-
To a solution of the substituted salicylaldehyde (1.0 eq) in the chosen solvent, add this compound or Ethyl 2-(4-fluorophenyl)acetate (1.2 eq) and the base (2.0 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add Palladium(II) acetate (0.05 eq) and the phosphine ligand (0.1 eq).
-
Heat the reaction mixture to 100-120 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-(fluorophenyl)-3-methylbenzofuran derivative.
Protocol for MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[4][5][7]
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Synthesized benzofuran derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.
-
Prepare serial dilutions of the synthesized benzofuran derivatives in a complete culture medium.
-
Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C, allowing the formation of formazan crystals.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate in the dark at room temperature for 2 hours with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Experimental Workflow for Cytotoxicity Assessment:
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Researchers are encouraged to consider the electronic and steric properties of both isomers in their synthetic design and to perform comparative biological evaluations of the resulting compounds to identify the most promising candidates for further development. The experimental protocols provided in this guide offer a starting point for such investigations.
References
- 1. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Western blot analysis of PI3K/AKT and RAS/ERK pathways [bio-protocol.org]
- 3. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
- 4. MTT assay protocol | Abcam [abcam.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-catalyzed synthesis of benzofurans and coumarins from phenols and olefins. | Semantic Scholar [semanticscholar.org]
- 11. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 12. abcam.cn [abcam.cn]
- 13. texaschildrens.org [texaschildrens.org]
- 14. promega.com [promega.com]
A Comparative Guide to the Biological Activity of Phenylacetamide Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer activity of a series of phenylacetamide derivatives, structurally analogous to "Ethyl 2-(3-fluorophenyl)acetate". The data presented herein is based on published experimental findings and aims to offer a clear, objective comparison of the cytotoxic effects of these compounds and their potential mechanisms of action. This information can serve as a valuable resource for researchers engaged in the discovery and development of novel anticancer therapeutics.
Introduction
Phenylacetic acid and its derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities.[1] In the realm of oncology, these compounds have demonstrated promising anti-proliferative and pro-apoptotic effects across various cancer cell lines.[1] This guide focuses on a series of N-phenylacetamide derivatives, which share a common structural scaffold with ethyl 2-phenylacetates, to provide insights into their structure-activity relationships (SAR) as cytotoxic agents. The primary biological activity explored is the induction of apoptosis, a key mechanism for cancer cell death.
Comparative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined using the MTS or MTT assay. The results are summarized in the tables below, alongside a reference compound, Imatinib, a well-established anticancer drug.
Cytotoxicity Data Against Prostate Cancer (PC3) Cell Line
| Compound ID | Substituent on N-phenyl ring | IC50 (µM)[2] |
| 2a | o-NO2 | 196 |
| 2b | m-NO2 | 52 |
| 2c | p-NO2 | 80 |
| 2d | o-OCH3 | 158 |
| 2e | m-OCH3 | 156 |
| 2f | p-OCH3 | 168 |
| 2g | H | >250 |
| Imatinib | - | 40 |
Cytotoxicity Data Against Breast Cancer (MCF-7) Cell Line
| Compound ID | Substituent on N-phenyl ring | IC50 (µM)[2] |
| 2a | o-NO2 | >250 |
| 2b | m-NO2 | 191 |
| 2c | p-NO2 | 100 |
| 2d | o-OCH3 | >250 |
| 2e | m-OCH3 | 247 |
| 2f | p-OCH3 | >250 |
| 2g | H | >250 |
| Imatinib | - | 79 |
Cytotoxicity Data Against Promyelocytic Leukemia (HL-60) Cell Line
| Compound ID | Substituent on N-phenyl ring | IC50 (µM)[2] |
| 2a | o-NO2 | 208 |
| 2b | m-NO2 | 178 |
| 2c | p-NO2 | 100 |
| 2d | o-OCH3 | 218 |
| 2e | m-OCH3 | 206 |
| 2f | p-OCH3 | 243 |
| 2g | H | >250 |
| Imatinib | - | 98 |
In a separate study, a 3-fluoro-substituted phenylacetamide derivative (Compound 3b ) was evaluated against a panel of cancer cell lines, providing a direct comparison point to the initial topic of "this compound".
Cytotoxicity Data for a 3-Fluoro Phenylacetamide Derivative
| Compound ID | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM)[3] |
| 3b | m-F | MDA-MB-468 (Breast) | 1.5 ± 0.12 |
| PC-12 (Pheochromocytoma) | >10 | ||
| MCF-7 (Breast) | 2.5 ± 0.15 | ||
| Doxorubicin | - | MDA-MB-468 (Breast) | 0.38 ± 0.07 |
| PC-12 (Pheochromocytoma) | 0.5 ± 0.09 | ||
| MCF-7 (Breast) | 0.6 ± 0.04 |
Experimental Protocols
General Procedure for the Synthesis of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives (2a-2g)[2]
Equimolar amounts of 4-fluorophenylacetic acid, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and 1-hydroxybenzotriazole (HOBt) are mixed and stirred in acetonitrile for 30 minutes. Subsequently, the appropriate aniline derivative is added, and the stirring is continued for 24 hours. The reaction's completion is monitored by thin-layer chromatography. The acetonitrile is then evaporated, and a mixture of water and ethyl acetate is added. The ethyl acetate phase is separated, washed twice with sodium bicarbonate solution, diluted sulfuric acid, and brine. The organic layer is dried over anhydrous sodium sulfate and filtered. Finally, the ethyl acetate is removed under reduced pressure using a rotary evaporator to yield the final product.
In Vitro Cytotoxicity Screening: MTS Assay[4]
The in vitro cytotoxicity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) assay. Human cancer cell lines (e.g., PC3, MCF-7, and HL-60) are seeded in 96-well plates at an appropriate density and allowed to attach overnight. The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours). Following the incubation, the MTS reagent is added to each well, and the plates are incubated for an additional period to allow for the formation of formazan. The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curves.
Mechanism of Action: Induction of Apoptosis
Studies on phenylacetamide derivatives suggest that their anticancer activity is mediated, at least in part, by the induction of apoptosis.[3][4] This programmed cell death is a critical process for eliminating damaged or cancerous cells.
Signaling Pathway for Apoptosis Induction by Phenylacetamide Derivatives
The diagram below illustrates a plausible signaling pathway for apoptosis induction by phenylacetamide derivatives, based on experimental evidence suggesting the involvement of both intrinsic and extrinsic pathways.[3]
Caption: Proposed apoptotic signaling pathway induced by phenylacetamide derivatives.
Experimental Workflow for Assessing Anticancer Activity
The following diagram outlines the typical experimental workflow for the synthesis and biological evaluation of these anticancer agents.
Caption: Experimental workflow for anticancer drug screening.
References
- 1. brieflands.com [brieflands.com]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure activity relationship analysis of phenolic acid phenethyl esters on oral and human breast cancers: The grey GM(0, N) approach [agris.fao.org]
- 4. eg-fr.uc.pt [eg-fr.uc.pt]
Comparing the efficacy of different catalysts for "Ethyl 2-(3-fluorophenyl)acetate" reactions
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Ethyl 2-(3-fluorophenyl)acetate is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative overview of the efficacy of different catalysts for the synthesis of this compound, with a focus on the well-established palladium-catalyzed α-arylation of esters, and touches upon potential alternative catalytic systems.
Data Presentation: Catalyst Performance Comparison
The palladium-catalyzed Buchwald-Hartwig α-arylation of esters stands as the most robust and widely documented method for the synthesis of this compound. This reaction involves the coupling of an ester enolate with an aryl halide. While a direct comparative study of various catalysts for this specific transformation is not extensively available in the literature, the following table summarizes typical yields achieved for the synthesis of structurally similar α-aryl esters using palladium-based catalysts.
| Catalyst System | Aryl Halide | Base | Solvent | Temperature (°C) | Yield (%) | Reference Analogue |
| Pd(OAc)₂ / P(t-Bu)₃ | Aryl Bromide | LiHMDS | Toluene | 25-80 | 79-86 | (±)-Naproxen & (±)-Flurbiprofen tert-butyl esters[1] |
| Pd₂(dba)₃ / o-biphenyl phosphine | Aryl Bromide | LiHMDS | Toluene | 25-80 | High | General α-arylation of esters[1] |
| {P(t-Bu)₃]PdBr}₂ / Q-phos | Aryl Bromide | (from α-bromo ester + Zn) | - | Mild | High | α-Aryl esters via zinc enolates[2] |
| Pd(dba)₂ / P(t-Bu)₃ | Aryl Bromide | ZnF₂ (substoichiometric) | DMF | 80 | High | α-Aryl esters via silyl ketene acetals[2] |
Note: The yields presented are for analogous compounds and may vary for the synthesis of this compound depending on the specific reaction conditions.
Experimental Protocols
Key Experiment: Palladium-Catalyzed α-Arylation of Ethyl Acetate with 1-Bromo-3-fluorobenzene
This protocol is a representative example based on established Buchwald-Hartwig α-arylation methodologies.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-tert-butylphosphine (P(t-Bu)₃) or another suitable bulky electron-rich phosphine ligand
-
1-Bromo-3-fluorobenzene
-
Ethyl acetate
-
Lithium bis(trimethylsilyl)amide (LiHMDS) as a 1M solution in THF
-
Anhydrous toluene
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under an inert atmosphere, a dried Schlenk flask is charged with Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 2-4 mol%).
-
Anhydrous toluene is added, and the mixture is stirred for a few minutes to allow for the formation of the active catalyst complex.
-
1-Bromo-3-fluorobenzene (1.0 equivalent) is added to the flask.
-
In a separate flask, ethyl acetate (1.2-1.5 equivalents) is dissolved in anhydrous toluene.
-
The LiHMDS solution (1.1-1.4 equivalents) is added dropwise to the ethyl acetate solution at a low temperature (e.g., -78 °C to 0 °C) to generate the lithium enolate.
-
This freshly prepared enolate solution is then transferred via cannula to the flask containing the palladium catalyst and the aryl bromide.
-
The reaction mixture is stirred at room temperature or heated (e.g., to 80 °C) and monitored by an appropriate technique (e.g., GC-MS or TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Alternative Catalytic Systems
While palladium catalysts are predominant, research into more economical and sustainable alternatives is ongoing.
-
Nickel Catalysis: Nickel-based catalysts have emerged as a promising alternative for cross-coupling reactions. Systems typically involve a nickel(II) precursor, such as NiCl₂(dme), and a phosphine or N-heterocyclic carbene (NHC) ligand. These catalysts can be effective for the coupling of aryl chlorides, which are often more readily available and less expensive than aryl bromides.
-
Copper Catalysis: Copper-catalyzed reactions, particularly for the arylation of various nucleophiles, are well-known. While less common for the direct α-arylation of simple esters, copper(I) salts in the presence of suitable ligands could potentially facilitate this transformation, especially with more activated substrates.
Further research is required to establish the efficacy of nickel and copper catalysts as viable and efficient alternatives to palladium for the industrial-scale synthesis of this compound.
Mandatory Visualization
Below are diagrams illustrating the catalytic cycle for the palladium-catalyzed α-arylation and a general experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig α-arylation.
Caption: General workflow for the synthesis of this compound.
References
"Ethyl 2-(3-fluorophenyl)acetate" as an alternative to other synthetic building blocks
Ethyl 2-(3-fluorophenyl)acetate: A Superior Building Block for Modern Synthesis
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern chemical design. The unique properties of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. Among the vast array of fluorinated reagents, this compound emerges as a particularly versatile and valuable building block for introducing the 3-fluorophenylacetic acid moiety, a common structural motif in active pharmaceutical ingredients (APIs).
This guide provides an objective comparison of this compound against its non-fluorinated, regioisomeric, and other halogenated analogs. It presents a detailed analysis supported by physicochemical data and standardized experimental protocols to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Comparative Overview
The introduction of a halogen atom to the phenylacetate scaffold significantly alters its physical properties. The position and nature of the halogen have distinct effects on molecular weight, boiling point, density, and lipophilicity (logP), which are critical parameters for reaction setup and predicting the pharmacokinetic profile of downstream compounds.
| Compound | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethyl phenylacetate | 101-97-3 | 164.20 | 229 | 1.03 |
| This compound | 587-47-3 | 182.19 | 126-129 (28 Torr) | 1.118 |
| Ethyl 2-(2-fluorophenyl)acetate | 584-74-7 | 182.19 | 235 | 1.101[1] |
| Ethyl 2-(4-fluorophenyl)acetate | 587-88-2 | 182.19 | ~227 | ~1.1 |
| Ethyl 2-(3-chlorophenyl)acetate | 14062-29-4 | 198.64 | ~260-262 | ~1.18 |
| Ethyl 2-(3-bromophenyl)acetate | 14062-30-7 | 243.10 | 285.1[2] | 1.4[2] |
Note: Data is compiled from various chemical suppliers and databases. Boiling points at atmospheric pressure are estimated for some compounds.
The data clearly shows that fluorination, while modestly increasing molecular weight and density compared to the parent ethyl phenylacetate, does not drastically alter the boiling point. The choice between fluoro, chloro, and bromo analogs allows for fine-tuning of molecular properties, with the heavier halogens significantly increasing molecular weight and density.
Performance in Key Synthetic Transformations
This compound is primarily utilized as a precursor to 2-(3-fluorophenyl)acetic acid and its derivatives, most notably amides. The typical synthetic route involves an initial hydrolysis of the ester, followed by coupling of the resulting carboxylic acid with an amine.
Representative Experimental Protocols
1. Saponification (Ester Hydrolysis)
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental first step for many applications, such as amide coupling. This reaction is typically performed under basic conditions and proceeds with high efficiency.
-
Protocol:
-
To a solution of this compound (1.0 eq) in a 2:1 mixture of ethanol and water, add sodium hydroxide (1.5 eq).
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 using a strong acid (e.g., 2M HCl). A precipitate of 2-(3-fluorophenyl)acetic acid should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
2. Amide Bond Formation
The resulting carboxylic acid is a versatile intermediate for forming amide bonds, a crucial linkage in a vast number of pharmaceutical compounds. Standard peptide coupling reagents are effective for this transformation.
-
Protocol:
-
Dissolve 2-(3-fluorophenyl)acetic acid (1.0 eq), the desired amine (1.1 eq), and a coupling additive like 1-Hydroxybenzotriazole (HOBt) (1.2 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add a carbodiimide coupling reagent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), portion-wise to the stirred solution.[3]
-
Add a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring completion by TLC.
-
Upon completion, dilute the reaction mixture with the organic solvent and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
-
Comparative Reaction Performance
While direct, side-by-side comparative studies are limited, the performance of these building blocks can be inferred from established chemical principles and reported literature. The electron-withdrawing nature of the halogen substituent can influence the reactivity of both the ester hydrolysis and the subsequent amide coupling steps. Generally, all listed building blocks can be converted to their corresponding amides in high yields.
| Building Block | Typical Hydrolysis Yield | Typical Amide Coupling Yield | Notes |
| Ethyl phenylacetate | >95% | 80-95%[3] | Baseline reactivity. |
| This compound | >95% | 80-95% | Fluorine's inductive effect may slightly accelerate hydrolysis. |
| Ethyl 2-(3-chlorophenyl)acetate | >95% | 80-95% | Similar reactivity to the fluoro analog. |
| Ethyl 2-(3-bromophenyl)acetate | >95% | 80-95% | The bromo-substituent provides a handle for further cross-coupling reactions.[4] |
Visualizing the Synthetic and Strategic Value
To better illustrate the utility of this compound, the following diagrams outline a typical experimental workflow, the strategic advantages of fluorination, and a conceptual application in drug discovery.
Caption: A typical two-step workflow for synthesizing an amide.
Caption: Strategic advantages of incorporating a 3-fluorophenyl moiety.
Caption: Conceptual inhibition of a kinase pathway by a drug.
Conclusion
This compound stands out as a highly effective and strategic building block in synthetic chemistry. Its primary value lies not just in its straightforward reactivity, which is comparable to its non-fluorinated counterparts, but in the profound and often beneficial effects the 3-fluoro substituent imparts on the final molecule. The ability to enhance metabolic stability, modulate physicochemical properties like lipophilicity and pKa, and introduce unique binding interactions makes it an invaluable tool for medicinal chemists. This guide demonstrates that for projects where pharmacokinetic optimization is paramount, this compound provides a distinct advantage over simpler, non-fluorinated or alternative halogenated building blocks.
References
- 1. Ethyl (2-fluorophenyl)acetate [oakwoodchemical.com]
- 2. Ethyl (3-bromophenyl)acetate | CAS#:14062-30-7 | Chemsrc [chemsrc.com]
- 3. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ETHYL 2-(3-BROMOPHENYL)ACETATE | 14062-30-7 [chemicalbook.com]
In-Vitro Anticancer Potential of Phenylacetamide Derivatives Synthesized from Ethyl 2-(3-fluorophenyl)acetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anticancer activity of a series of novel phenylacetamide derivatives synthesized from the starting material Ethyl 2-(3-fluorophenyl)acetate. The cytotoxic effects of these compounds were evaluated against various cancer cell lines and benchmarked against a standard chemotherapeutic agent, doxorubicin. This document summarizes the quantitative data, details the experimental protocols, and visualizes the key chemical synthesis and biological pathways.
Comparative Cytotoxicity Data
The in-vitro cytotoxicity of the synthesized phenylacetamide derivatives was assessed against three human cancer cell lines: MDA-MB-468 (breast cancer), PC-12 (pheochromocytoma), and MCF-7 (breast cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in-vitro, were determined to quantify the cytotoxic potential.
The data, adapted from a study by Tavallaei et al., reveals that N-Butyl-2-(3-fluorophenyl)acetamide, a direct derivative of this compound, and its structural analogs exhibit significant cytotoxic effects.[1] Notably, several of the synthesized compounds demonstrated potent activity against the tested cancer cell lines.[1] For comparison, the activity of the well-established anticancer drug doxorubicin is also presented.
| Compound ID | Derivative Structure | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) |
| 3e | N-Butyl-2-(3-fluorophenyl)acetamide | >10 | >10 | >10 |
| 3d | N-Butyl-2-(2-fluorophenyl)acetamide | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 |
| 3c | N-Butyl-2-(4-chlorophenyl)acetamide | - | - | 0.7 ± 0.08 |
| 3j | N-Butyl-2-(4-nitrophenyl)acetamide | 0.76 ± 0.09 | - | - |
| Doxorubicin | Standard Chemotherapeutic | 0.38 ± 0.07 | - | - |
Data presented as mean ± standard deviation. A lower IC50 value indicates a higher cytotoxic potency.
Experimental Protocols
The evaluation of the cytotoxic activity of the synthesized compounds was performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard in-vitro method for assessing cell viability.
MTT Assay Protocol
-
Cell Seeding: The cancer cell lines (MDA-MB-468, PC-12, and MCF-7) were seeded into 96-well plates at a specific density and allowed to adhere and grow for a designated period, typically 24 hours, under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment: The synthesized phenylacetamide derivatives were dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), and then diluted to various concentrations in the cell culture medium. The cells were then treated with these different concentrations of the compounds. Control wells containing untreated cells and cells treated with the vehicle (DMSO) were also included.
-
Incubation: The treated cells were incubated for a period that allows for the assessment of the compound's effect on cell proliferation and viability, typically 48 to 72 hours.
-
MTT Addition: After the incubation period, the culture medium was removed, and a solution of MTT was added to each well. The plates were then incubated for a further 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.
-
Formazan Solubilization: The MTT solution was removed, and a solubilizing agent, such as DMSO or isopropanol, was added to each well to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution in each well was measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The percentage of cell viability was calculated for each compound concentration relative to the untreated control cells. The IC50 values were then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizations
Synthesis of N-Butyl-2-(3-fluorophenyl)acetamide
The following diagram illustrates the synthetic pathway for N-Butyl-2-(3-fluorophenyl)acetamide starting from this compound.
Caption: Synthesis of N-Butyl-2-(3-fluorophenyl)acetamide.
Proposed Apoptotic Signaling Pathway
The study by Tavallaei et al. suggests that the cytotoxic effects of these phenylacetamide derivatives are mediated through the induction of apoptosis. The diagram below depicts a simplified overview of the intrinsic apoptotic pathway, which is often implicated in chemotherapy-induced cell death. The upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 are key events.
Caption: Intrinsic apoptotic pathway induction.
References
A Comparative Guide to the Structural Validation of Ethyl 2-(3-fluorophenyl)acetate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structural validation methods for derivatives of Ethyl 2-(3-fluorophenyl)acetate, a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[1] The inclusion of a fluorophenyl group makes it a valuable component in developing compounds with potential therapeutic applications.[1] This document outlines the common analytical techniques employed for structural elucidation and presents a comparative analysis of their performance with supporting experimental data.
Structural and Physicochemical Properties of this compound and a Representative Derivative
A clear understanding of the fundamental properties of the parent compound and its derivatives is crucial for development. The following table summarizes key physicochemical data for this compound and a more complex derivative, Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate.
| Property | This compound | Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate |
| Molecular Formula | C₁₀H₁₁FO₂[1][2] | C₁₀H₉F₃O₂[3] |
| Molecular Weight | 182.19 g/mol [1][2] | 218.17 g/mol [3] |
| Appearance | Liquid[2] | Not specified |
| Boiling Point | 223.97°C at 760 mmHg[1] | Not specified |
| Synonyms | ethyl 3-fluorophenylacetate; (3-Fluorophenyl)acetic acid ethyl ester[2] | Ethyl 4-(fluorophenyl)difluoroacetate[3] |
Core Experimental Protocols for Structural Validation
The structural integrity of newly synthesized this compound derivatives is paramount. A combination of spectroscopic and spectrometric techniques is typically employed to confirm the identity and purity of these compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (e.g., ¹H, ¹³C, ¹⁹F) within a molecule, allowing for the elucidation of its structure.
Detailed Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent depends on the solubility of the compound.
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution.
-
¹H NMR Acquisition:
-
Acquire a proton spectrum to identify the number of different types of protons and their neighboring environments through chemical shifts (δ, ppm) and coupling constants (J, Hz).
-
Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
-
¹³C NMR Acquisition:
-
Acquire a carbon spectrum to identify the number of different types of carbon atoms.
-
Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
-
-
¹⁹F NMR Acquisition:
-
For fluorinated derivatives, a fluorine spectrum is essential to confirm the presence and environment of fluorine atoms.
-
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectra for analysis.
Mass Spectrometry (MS)
Principle: MS measures the mass-to-charge ratio (m/z) of ionized molecules, providing the molecular weight of the compound and information about its fragmentation pattern.
Detailed Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization Source: Electrospray ionization (ESI) is a common technique for these types of compounds.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is used to obtain accurate mass measurements.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.
-
Data Analysis: Determine the molecular ion peak ([M+H]⁺ or [M-H]⁻) to confirm the molecular weight. The isotopic pattern can help confirm the elemental composition.
X-ray Crystallography
Principle: X-ray crystallography provides the definitive three-dimensional structure of a molecule in its crystalline state.
Detailed Protocol:
-
Crystal Growth: Grow single crystals of the derivative of sufficient size and quality. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer. Collect diffraction data at a controlled temperature (often cryogenic temperatures like 100 K).
-
Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using specialized software. The resulting electron density map is used to build and refine a model of the molecule.
-
Data Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For example, a study on a pyrazolo[1,5-a]pyrimidine derivative of ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate detailed its monoclinic crystal system and space group P2₁/c.[4]
Experimental Workflow for Structural Validation
The following diagram illustrates a typical workflow for the synthesis and structural validation of this compound derivatives.
Caption: Workflow for Synthesis and Structural Validation.
Potential Signaling Pathway Modulation
Derivatives of this compound are being investigated for a range of biological activities, including anti-inflammatory and anticancer properties.[5] While specific pathways for many derivatives are still under investigation, a plausible mechanism of action for compounds targeting cancer could involve the inhibition of key signaling pathways that regulate cell proliferation and survival.
The diagram below illustrates a simplified, hypothetical signaling pathway that could be targeted by a novel this compound derivative.
Caption: Hypothetical Inhibition of a Proliferation Pathway.
Conclusion
The structural validation of this compound derivatives relies on a multi-faceted analytical approach. NMR spectroscopy and mass spectrometry are indispensable for initial structural confirmation and purity assessment, while X-ray crystallography provides the ultimate proof of structure for crystalline compounds. The detailed protocols and workflows presented in this guide offer a standardized framework for researchers in the field of drug discovery and development, ensuring the accurate characterization of these promising pharmaceutical intermediates.
References
- 1. This compound [myskinrecipes.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Ethyl 2,2-difluoro-2-(4-fluorophenyl)acetate | C10H9F3O2 | CID 11020343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Synthesis, Crystal Structure and Biological Activity of Ethyl 5-(4-Fluorophenyl)-7-(trifluoromethyl)-pyrazolo[1, 5-a]pyrimidine-3-carboxylate [ccspublishing.org.cn]
- 5. Buy Ethyl 2-(4-(difluoromethoxy)-3-fluorophenyl)acetate (EVT-11998279) [evitachem.com]
Cross-Validation of Analytical Methods for the Quantification of Ethyl 2-(3-fluorophenyl)acetate: A Comparative Guide
For researchers, scientists, and professionals in drug development, the selection of a robust and reliable analytical method is paramount for accurate quantification of pharmaceutical intermediates and active ingredients. This guide provides a comprehensive cross-validation comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of Ethyl 2-(3-fluorophenyl)acetate, a key building block in the synthesis of various pharmaceutical compounds.
This document outlines detailed experimental protocols for each method and presents a side-by-side comparison of their performance based on key validation parameters. The objective is to furnish the reader with the necessary data to make an informed decision on the most suitable analytical strategy for their specific research and quality control needs.
Comparative Performance of HPLC and GC-MS
The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired analytical throughput. The following table summarizes the typical performance characteristics of each method for the analysis of aromatic esters, providing a quantitative basis for comparison.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (Correlation Coefficient, r²) | > 0.999 | > 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 95.0 - 105.0% |
| Precision (RSD%) | < 2.0% | < 5.0% |
| Limit of Detection (LOD) | ~ 0.1 µg/mL | ~ 0.01 µg/mL |
| Limit of Quantitation (LOQ) | ~ 0.3 µg/mL | ~ 0.05 µg/mL |
| Specificity | High (with appropriate column and mobile phase) | Very High (mass fragmentation pattern) |
| Analysis Time per Sample | 10 - 20 minutes | 15 - 30 minutes |
Experimental Protocols
Detailed methodologies for the analysis of this compound using both HPLC and GC-MS are provided below. These protocols are based on established methods for structurally similar aromatic esters and can be adapted and optimized for specific laboratory conditions and instrumentation.
High-Performance Liquid Chromatography (HPLC) Protocol
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase should be filtered and degassed prior to use.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
Sample Preparation: A stock solution of this compound is prepared in the mobile phase. Calibration standards are prepared by serial dilution of the stock solution to cover the desired concentration range (e.g., 1 - 100 µg/mL).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
Instrumentation: A standard GC-MS system is utilized for this analysis.
-
GC Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/min.
-
Hold: Maintain at 250°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Injection Mode: Splitless.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
Sample Preparation: Samples are prepared by dissolving a known amount of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane. The final concentration should be in the range of 1-50 µg/mL.
Visualizing the Cross-Validation Workflow
To facilitate a clear understanding of the cross-validation process, the following diagrams illustrate the logical flow of comparing the HPLC and GC-MS methods.
Caption: Workflow for the cross-validation of HPLC and GC-MS methods.
Caption: Logical relationship of analytical methods for the target analyte.
Benchmarking "Ethyl 2-(3-fluorophenyl)acetate" in Drug Discovery: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of foundational chemical scaffolds is a critical determinant of a program's success. "Ethyl 2-(3-fluorophenyl)acetate" has emerged as a versatile building block, primarily utilized in the synthesis of active pharmaceutical ingredients (APIs) targeting a range of therapeutic areas, including neurological and psychiatric disorders.[1] Its value lies in the presence of a fluorophenyl group and an ester functional group, which allow for extensive chemical modifications to explore structure-activity relationships (SAR) and optimize drug-like properties.[1]
This guide provides a comparative performance benchmark of "this compound" and its structural analogs within a drug discovery context. By presenting key experimental data and detailed protocols, this document aims to equip researchers with the necessary information to make informed decisions when selecting and advancing small molecule candidates.
Comparative Performance Data
The true value of a chemical scaffold is revealed through the biological and pharmacological properties of its derivatives. Below, we present a comparative analysis of "this compound" analogs, focusing on key performance indicators in early-stage drug discovery.
In Vitro Biological Activity: A Case Study in Hypnotic Agents
To illustrate the impact of structural modifications on biological activity, we present data from a study that synthesized and evaluated a series of fluorine-substituted phenyl acetate derivatives for their hypnotic activity. While this is a specific therapeutic application, the data provides valuable insights into how substitutions on the phenyl ring can modulate in vivo efficacy. The hypnotic dose 50 (HD50) is a measure of the dose required to induce a loss of righting reflex in 50% of the test animals, with a lower value indicating higher potency.
| Compound ID | Structure | R Position | Onset Time (s) (mean ± SD) | Duration of LORR (s) (mean ± SD) | HD50 (mg/kg) | Therapeutic Index (TI) |
| 5a | 3-CF3 | 35.1 ± 6.8 | 155.2 ± 10.3 | 72.5 | 6.1 | |
| 5j | 2-F, 5-CF3 | 38.4 ± 7.2 | 160.5 ± 12.1 | 68.9 | 6.5 | |
| AZD3043 | Reference | N/A | 30.2 ± 5.9 | 320.8 ± 15.4 | 55.3 | 7.8 |
| Propanidid | Reference | N/A | 25.6 ± 4.5 | 280.4 ± 18.2 | 48.7 | 8.1 |
| Propofol | Reference | N/A | 20.1 ± 3.8 | 450.6 ± 25.1 | 10.2 | 15.3 |
LORR: Loss of Righting Reflex Data adapted from a study on fluorine-substituted phenyl acetate derivatives as sedative/hypnotic agents.
Analysis: This data demonstrates that while the synthesized fluorine-containing phenyl acetate derivatives (e.g., 5a and 5j ) exhibit hypnotic activity, their potency (HD50) and therapeutic index (TI) are lower than the established reference compounds. Notably, the specific positioning of the fluorine and trifluoromethyl groups influences the activity profile. This underscores the importance of systematic SAR studies to optimize the biological activity of derivatives of "this compound".
Experimental Protocols
To ensure the reproducibility and comparability of data, detailed and standardized experimental protocols are essential. The following sections outline key in vitro assays commonly employed in the early stages of drug discovery to assess the performance of small molecules.
High-Throughput Screening (HTS) for Target-Based Discovery
HTS is a cornerstone of modern drug discovery, enabling the rapid screening of large compound libraries against a specific biological target.
Objective: To identify "hit" compounds that modulate the activity of a target protein (e.g., enzyme, receptor) in a high-throughput format.
Materials:
-
Target protein (purified)
-
Substrate for the target protein
-
Test compounds (including "this compound" derivatives and alternatives) dissolved in DMSO
-
Assay buffer
-
Microplates (e.g., 384-well)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, absorbance)
-
Automated liquid handling systems (recommended for large libraries)
Procedure:
-
Assay Development and Optimization:
-
Establish a robust and reproducible assay that measures the activity of the target protein.
-
Determine the optimal concentrations of the target protein and substrate.
-
Validate the assay using known inhibitors or activators.
-
-
Compound Plating:
-
Prepare assay plates containing the test compounds at a single, fixed concentration (typically in the low micromolar range).
-
-
Reagent Addition:
-
Add the target protein and substrate to the assay plates using automated liquid handlers.
-
-
Incubation:
-
Incubate the plates for a predetermined time at a controlled temperature to allow for the enzymatic reaction or binding to occur.
-
-
Signal Detection:
-
Measure the signal in each well using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition or activation for each compound relative to control wells.
-
Identify "hits" based on a predefined activity threshold.
-
In Vitro ADME Assays
Assessing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of compounds early in the discovery process is crucial for predicting their in vivo behavior and identifying potential liabilities.
Objective: To evaluate the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes (e.g., cytochrome P450s).[2][3][4][5][6]
Materials:
-
Liver microsomes (human or other species)[2]
-
Test compounds
-
NADPH regenerating system (cofactor for many metabolic reactions)[2]
-
Phosphate buffer (pH 7.4)[4]
-
Acetonitrile (to stop the reaction)
-
Incubator or water bath (37°C)[2]
-
LC-MS/MS system for analysis[2]
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound.
-
Prepare the microsomal solution in phosphate buffer.
-
-
Incubation:
-
Pre-warm the microsomal solution to 37°C.
-
Add the test compound to the microsomal solution and pre-incubate.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[3]
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile to stop the reaction.[3]
-
-
Sample Processing:
-
Centrifuge the samples to precipitate the proteins.
-
-
Analysis:
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining compound versus time.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) from the slope of the line.[3]
-
Objective: To assess the intestinal permeability of a compound using a Caco-2 cell monolayer, which is a well-established in vitro model of the human intestinal epithelium.[7][8]
Materials:
-
Caco-2 cells (ATCC)
-
Transwell® inserts (or similar)
-
Cell culture medium and supplements
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Test compounds
-
Lucifer yellow (a low-permeability marker to assess monolayer integrity)
-
LC-MS/MS system for analysis
Procedure:
-
Cell Culture and Monolayer Formation:
-
Culture Caco-2 cells on Transwell® inserts for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[8]
-
-
Monolayer Integrity Check:
-
Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.[8]
-
Perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
-
Permeability Assessment:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the test compound to the apical (A) or basolateral (B) side of the monolayer.
-
At various time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).
-
-
Analysis:
-
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
The efflux ratio (Papp(B-A) / Papp(A-B)) can be calculated to determine if the compound is a substrate for efflux transporters.
-
Visualizing Workflows and Pathways
Clear visualization of complex processes is essential for understanding and communication in a research environment. The following diagrams, created using Graphviz (DOT language), illustrate a typical drug discovery workflow and a simplified signaling pathway.
Caption: A generalized workflow of a small molecule drug discovery pipeline.
Caption: A simplified kinase signaling pathway and the inhibitory action of a hypothetical derivative.
References
- 1. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 3. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 5. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. researchgate.net [researchgate.net]
- 7. enamine.net [enamine.net]
- 8. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Safety Operating Guide
Proper Disposal Procedures for Ethyl 2-(3-fluorophenyl)acetate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a critical component of laboratory safety and operational excellence. This guide provides essential safety and logistical information for the disposal of Ethyl 2-(3-fluorophenyl)acetate (CAS No. 587-47-3), ensuring compliance with safety regulations and minimizing environmental impact.
I. Immediate Safety and Handling Precautions
Before initiating any disposal protocol, it is imperative to handle this compound with the appropriate safety measures. This compound is a liquid and requires careful management to prevent accidental exposure or release.[1]
Personal Protective Equipment (PPE): All personnel handling this chemical should be equipped with the following PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene).
-
Body Protection: A laboratory coat and closed-toe shoes.
Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of any vapors.
II. Step-by-Step Disposal Protocol
The disposal of this compound must adhere to local, regional, and national hazardous waste regulations. Do not dispose of this chemical down the drain or in regular waste streams.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for the collection of waste this compound.
-
The container should be made of a material compatible with the chemical.
-
Do not mix this waste with other chemical waste streams unless compatibility has been verified.
-
-
Collection of Liquid Waste:
-
Carefully transfer any unused or waste this compound into the designated waste container using a funnel to prevent spillage.
-
Ensure the container is tightly sealed after each addition.
-
-
Management of Contaminated Materials:
-
Any materials that have come into contact with this compound, such as pipette tips, absorbent materials from spills, and empty containers, must be treated as hazardous waste.
-
Place these contaminated solids into a separate, clearly labeled, and sealed waste container.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous waste.
-
-
Storage of Chemical Waste:
-
Store the sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials, such as strong oxidizing agents, acids, and bases.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the chemical waste.
-
Provide the waste disposal service with a completed hazardous waste manifest, accurately identifying the contents of the containers.
-
III. Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 587-47-3[2][3] |
| Molecular Formula | C₁₀H₁₁FO₂[1] |
| Molecular Weight | 182.19 g/mol [1][3] |
| Appearance | Liquid[1] |
| Boiling Point | 126-129 °C @ 28 Torr[3] |
| Storage Temperature | Room Temperature (Sealed in dry conditions)[3] |
IV. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Disclaimer: This document provides guidance on the proper disposal of this compound. Always consult the specific Safety Data Sheet (SDS) for this chemical and your institution's waste disposal policies and procedures before handling and disposal.
References
Essential Safety and Operational Guidance for Ethyl 2-(3-fluorophenyl)acetate
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of Ethyl 2-(3-fluorophenyl)acetate. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.
I. Understanding the Hazards
Key Hazard Information from Related Compounds:
| Hazard Statement | Description | Source Compound |
| H225 | Highly flammable liquid and vapour | Ethyl Acetate |
| H302 | Harmful if swallowed | Ethyl 2-(4-bromo-3-fluorophenyl)acetate |
| H315 | Causes skin irritation | Ethyl 2-(4-bromo-3-fluorophenyl)acetate |
| H319 | Causes serious eye irritation | Ethyl Acetate, Ethyl 2-(4-bromo-3-fluorophenyl)acetate |
| H335 | May cause respiratory irritation | Ethyl 2-(4-bromo-3-fluorophenyl)acetate |
| H336 | May cause drowsiness or dizziness | Ethyl Acetate |
II. Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure. The following table outlines the recommended PPE for handling this compound, based on guidelines for similar chemicals.[1][2][3]
| Body Part | Recommended Protection | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are mandatory. A full-face shield is required when handling larger quantities or when there is a significant risk of splashing.[1][3] |
| Skin | Chemical-Resistant Gloves and Lab Coat | Wear impervious protective gloves (e.g., Butyl or Neoprene; Nitrile gloves are not recommended for prolonged use with esters).[4] A fully buttoned, long-sleeved lab coat is required.[1][3] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate or exposure limits are exceeded, use a NIOSH/MSHA approved respirator with an organic vapor cartridge.[1][3] |
III. Operational Plan: Handling and Storage
A. Engineering Controls:
-
Work in a well-ventilated laboratory, with preference given to a certified chemical fume hood.[3]
-
Ensure eyewash stations and safety showers are readily accessible and tested regularly.[3]
-
Use spark-proof tools and explosion-proof equipment due to the flammable nature of similar esters.[1]
-
Ground and bond containers when transferring the material to prevent static discharge.[1][4]
B. Safe Handling Protocol:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Clear the workspace of any unnecessary items and potential ignition sources.
-
Dispensing:
-
Handle this compound in a chemical fume hood.
-
Use only non-sparking tools for opening and closing containers.
-
When transferring, pour slowly to minimize splashing and vapor generation.
-
-
Post-Handling:
-
Tightly close all containers after use.[5]
-
Wash hands and any exposed skin thoroughly with soap and water after handling.
-
Decontaminate all equipment and the work surface.
-
C. Storage:
-
Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[5][6][7]
-
Keep containers tightly closed and upright to prevent leakage.[5]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[4][8]
-
Flammable liquid storage cabinets are recommended.
IV. Emergency Procedures
| Incident | Immediate Action |
| Skin Contact | Immediately remove all contaminated clothing.[9] Wash the affected area with soap and plenty of water for at least 15 minutes.[8][10] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[8][10] Remove contact lenses if present and easy to do so.[8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[8][10] If breathing is difficult, provide oxygen. If the person is not breathing, give artificial respiration.[10] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting.[11] Rinse the mouth with water.[10] Never give anything by mouth to an unconscious person.[11] Seek immediate medical attention. |
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all liquid waste in a designated, properly labeled, and sealed container. The container should be compatible with the chemical.
-
Solid waste, such as contaminated gloves and paper towels, should be collected in a separate, labeled hazardous waste container.
-
-
Disposal:
VI. Spill Management Workflow
In the event of a spill, follow the established protocol to ensure safety and proper cleanup.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. solutions.covestro.com [solutions.covestro.com]
- 3. iolcp.com [iolcp.com]
- 4. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 5. greenfield.com [greenfield.com]
- 6. chempoint.com [chempoint.com]
- 7. rcilabscan.com [rcilabscan.com]
- 8. fishersci.ca [fishersci.ca]
- 9. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 10. echemi.com [echemi.com]
- 11. chemicalbook.com [chemicalbook.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
